Product packaging for 2-Chloro-8-nitroquinoline(Cat. No.:CAS No. 4225-86-9)

2-Chloro-8-nitroquinoline

Cat. No.: B1580705
CAS No.: 4225-86-9
M. Wt: 208.6 g/mol
InChI Key: RVJHLZFALCBCIW-UHFFFAOYSA-N
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Description

2-Chloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1580705 2-Chloro-8-nitroquinoline CAS No. 4225-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJHLZFALCBCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312862
Record name 2-chloro-8-nitroquinoline
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Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-86-9
Record name 2-Chloro-8-nitroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 263744
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Record name 4225-86-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-8-nitroquinoline
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Foundational & Exploratory

Physical and chemical properties of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-8-nitroquinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] The strategic functionalization of the quinoline ring system allows for the precise modulation of its biological and physicochemical properties. This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound with significant potential as a versatile building block in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific derivative, this document synthesizes information from closely related structural analogs to provide scientifically grounded predictions of its properties and reactivity. This approach, rooted in established principles of physical organic chemistry, aims to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound incorporates an electron-withdrawing nitro group on the benzene ring and a chloro substituent on the pyridine ring. This substitution pattern significantly influences the electronic distribution within the aromatic system, impacting its physical and chemical characteristics.

PropertyValue / Predicted BehaviorSource
Molecular Formula C₉H₅ClN₂O₂[3]
Molecular Weight 208.61 g/mol [3]
Appearance Predicted to be a solid at room temperature.[4]
Melting Point Predicted to be in the range of 100-150 °C. The melting point of 8-nitroquinoline is 89-91 °C[5], and 2-chloroquinoline is 38 °C[6]. The presence of both substituents on the quinoline ring is expected to result in a higher melting point than either of the parent compounds due to increased molecular weight and potentially more ordered crystal packing. For comparison, 2-Chloro-8-methylquinoline-3-carboxaldehyde has a melting point of 138-141 °C.N/A
Solubility Predicted to have low solubility in water but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane and chloroform. This is based on the properties of related compounds like 8-nitroquinoline, which is slightly soluble in water but soluble in organic solvents[4][7].
CAS Number 4225-86-9[3]

Spectroscopic Profile

Direct experimental spectra for this compound are not widely available. However, a detailed prediction of its spectroscopic features can be derived from the analysis of its structural components: the 2-chloroquinoline and 8-nitroquinoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the substituted quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Spectral Data:

The aromatic region (7.0-9.0 ppm) will display signals for the five protons on the quinoline ring. The proton at the C4 position is expected to be the most downfield-shifted due to the influence of the adjacent nitrogen and the chloro group. The protons on the benzene ring will be influenced by the nitro group.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show nine distinct signals for the carbons of the quinoline ring. The carbon atoms attached to the chlorine (C2) and the nitro group (C8) will be significantly shifted. The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegative nitrogen atom.[8][9][10]

G cluster_0 Spectroscopic Prediction Logic 2_chloroquinoline 2-Chloroquinoline (Known Spectra) [39] target_molecule This compound (Predicted Spectra) 2_chloroquinoline->target_molecule Contribution of 2-chloro substitution 8_nitroquinoline 8-Nitroquinoline (Known Spectra) [21] 8_nitroquinoline->target_molecule Contribution of 8-nitro substitution

Caption: Logic for predicting the NMR spectrum of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationExpected Intensity
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C and C=N stretchingMedium to Strong
1550-1500 & 1350-1300Asymmetric and symmetric N-O stretching of the nitro groupStrong
850-750C-Cl stretchStrong
900-675Out-of-plane C-H bendingStrong

The presence of strong absorption bands for the nitro group will be a key diagnostic feature in the IR spectrum.[11][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 208, with a characteristic isotopic pattern (M+2 peak at m/z 210 with about one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.[13][14]

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of the nitro group (NO₂) to give a fragment at m/z 162, and the loss of the chloro group (Cl) to give a fragment at m/z 173. Further fragmentation of the quinoline ring would also be observed.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the chloro substituent at the C2 position of the electron-deficient quinoline ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring.[15][16] This effect is further enhanced by the electron-withdrawing nitro group at the C8 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[17]

Consequently, this compound is expected to readily undergo nucleophilic aromatic substitution reactions with a variety of nucleophiles.[18][19]

Examples of Expected Reactions:

  • Amination: Reaction with primary or secondary amines to yield 2-amino-8-nitroquinoline derivatives.

  • Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to produce 2-alkoxy-8-nitroquinolines.

  • Hydrolysis: Under forcing conditions (e.g., strong acid or base at high temperatures), the chloro group can be hydrolyzed to a hydroxyl group, yielding 8-nitroquinolin-2(1H)-one.

The reactivity of the 2-chloro position is generally greater than that of a chloro substituent on the carbocyclic ring of the quinoline system.[15]

Hypothetical Synthesis Protocol

A plausible and efficient route for the laboratory-scale synthesis of this compound involves the chlorination of 8-nitroquinolin-2(1H)-one.

G cluster_0 Synthetic Workflow start 8-Nitroquinolin-2(1H)-one reaction Chlorination Reaction start->reaction reagent Phosphorus Oxychloride (POCl₃) reagent->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: A proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-nitroquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Workup: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[20]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.[1][21] The presence of both chloro and nitro groups on the quinoline core provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[22]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives.[23][24] Specifically, nitro-substituted quinolines have demonstrated significant cytotoxicity against various cancer cell lines.[2] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of key cellular enzymes.[23] The 2-chloro position serves as a versatile handle for introducing various functionalities through nucleophilic substitution, allowing for the generation of a library of compounds for biological screening.[25][26][27]

G cluster_0 Role in Drug Discovery scaffold This compound Scaffold modification Nucleophilic Substitution at C2 Position scaffold->modification derivatives Library of Novel Quinoline Derivatives modification->derivatives screening Biological Screening (e.g., Anticancer Assays) derivatives->screening lead Lead Compound Identification screening->lead

Caption: Use of this compound as a scaffold in drug discovery.

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery.[28] The incorporation of a nitro group can enhance antimicrobial activity.[29] By modifying the 2-position, it is possible to develop novel antimicrobial agents with improved potency and a broader spectrum of activity.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted physical and chemical properties, drawing upon data from structurally related compounds. The facile reactivity of the 2-chloro position to nucleophilic substitution makes it an ideal scaffold for the synthesis of diverse libraries of novel quinoline derivatives for biological evaluation. Further experimental investigation into the properties and applications of this compound is warranted and is expected to open new avenues in drug discovery and development.

References

An In-depth Technical Guide to 2-Chloro-8-nitroquinoline: Identification, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-8-nitroquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. From its fundamental identification to its synthesis and potential applications, this document serves as a crucial resource for professionals engaged in advanced chemical research and drug discovery.

Core Identification and Properties

CAS Number: 4225-86-9[1]

This compound is a substituted quinoline derivative featuring a chlorine atom at the 2-position and a nitro group at the 8-position. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.60 g/mol Calculated
CAS Number 4225-86-9[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge
Melting Point Not available in searched results.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. While a dedicated public database of its spectra is not available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures. Commercial suppliers often provide spectral data upon request.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

    • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the chlorine and nitro groups will exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to:

    • C-Cl stretching vibrations.

    • Asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

    • C=N and C=C stretching vibrations of the quinoline ring. Aromatic C-H stretches are also expected.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of the nitro group and the chlorine atom.

Synthesis of this compound: A Conceptual Workflow

Conceptual Synthetic Pathway:

Synthesis_Workflow Start 8-Nitroaniline Step1 Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) Start->Step1 Intermediate1 8-Nitroquinoline Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

  • Synthesis of 8-Nitroquinoline (Skraup Reaction):

    • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of 8-nitroaniline, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and a mild oxidizing agent (e.g., arsenic pentoxide or the nitroaniline itself) is prepared.[1]

    • The reaction mixture is heated cautiously. The Skraup reaction is notoriously exothermic and requires careful temperature control.

    • Upon completion, the reaction mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-nitroquinoline.

    • Purification is typically achieved by steam distillation or recrystallization.

  • Chlorination of 8-Nitroquinoline:

    • The synthesized 8-nitroquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst.

    • The reaction mixture is heated under reflux for a specified period.

    • After cooling, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto crushed ice.

    • The crude this compound product is then extracted with an organic solvent.

    • Purification is achieved through column chromatography or recrystallization to yield the final, pure product.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing nitro group, and the presence of a labile chlorine atom at the 2-position. This makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable scaffold in medicinal chemistry.

While specific drug candidates containing the this compound moiety are not prominently reported, the broader class of quinoline derivatives has a rich history in drug discovery.[7][8][9][10][11][12][13] The introduction of various substituents at the 2-position can lead to compounds with a range of biological activities.

Potential Therapeutic Applications (Inferred from Related Compounds):

  • Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine and mefloquine.[7]

  • Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.[9]

  • Antibacterial and Antifungal Agents: The quinoline scaffold is present in numerous antibacterial and antifungal compounds.[9]

  • Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents.[14]

The nitro group at the 8-position can also contribute to the biological activity profile, potentially through bioreduction to reactive intermediates in hypoxic environments, a strategy employed in the development of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related compounds such as 8-nitroquinoline, 2-chloroquinoline, and 8-chloro-2-methylquinoline, the following precautions should be observed.[15][16][17][18]

Hazard Identification:

  • Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[15][16]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[16]

  • Respiratory Irritation: May cause respiratory irritation.[16]

  • Long-term Effects: The quinoline and nitroaromatic moieties suggest potential for long-term health effects, and the compound should be handled as a potential mutagen or carcinogen until proven otherwise.[19]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][20]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[20]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its strategic substitution pattern allows for diverse chemical modifications, paving the way for the creation of libraries of compounds for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its identification, synthesis, and safe handling, thereby empowering researchers to explore its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Purity Analysis of Synthesized 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of synthesized 2-chloro-8-nitroquinoline, a key intermediate in pharmaceutical development. Recognizing the profound impact of impurity profiling on the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs), this document delineates the scientific rationale and methodologies for a robust purity assessment. We will explore the potential impurities arising from the synthetic pathway and detail a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC). This guide is designed to equip researchers and drug development professionals with the expertise to implement a self-validating system for impurity control, ensuring the highest standards of scientific integrity and regulatory adherence.

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, featuring a reactive chloro-group and a nitro-group on the quinoline scaffold, makes it a versatile precursor for the development of novel therapeutics. However, the very reactivity that makes this compound valuable also presents challenges in controlling its purity during synthesis.

Impurities in pharmaceutical intermediates can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a rigorous and scientifically sound approach to purity analysis is not merely a quality control measure but a fundamental aspect of drug safety and efficacy. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control of impurities in new drug substances.[1][2][3]

Understanding the Impurity Landscape: Potential Process-Related Impurities

A thorough understanding of the synthetic route to this compound is paramount to anticipating and identifying potential impurities. Common synthetic pathways often involve the nitration of 2-chloroquinoline or the chlorination of 8-nitroquinoline.[4][5][6] These reactions can lead to a variety of process-related impurities, including:

  • Starting Materials: Unreacted 2-chloroquinoline or 8-nitroquinoline.

  • Isomeric Impurities: Positional isomers such as 2-chloro-5-nitroquinoline or 2-chloro-6-nitroquinoline, arising from non-selective nitration.

  • Over-reacted Products: Dinitro- or dichloro-quinoline species.

  • By-products: Compounds formed from side reactions, the specifics of which depend on the reaction conditions and reagents used.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

The identification and control of these impurities are critical, as their presence can impact the yield and purity of downstream products and potentially introduce toxicological risks.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires the use of orthogonal methods, each providing a different and complementary piece of information. This guide advocates for a four-pronged approach:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify proton-containing impurities.

  • Mass Spectrometry (MS): For the confirmation of molecular weight and elemental composition.

  • Differential Scanning Calorimetry (DSC): To assess thermal properties and detect the presence of impurities that can affect the melting point.

The selection of these techniques is based on their ability to provide both qualitative and quantitative data, ensuring a thorough and reliable purity profile.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities in pharmaceutical compounds.[8][10] A validated reversed-phase HPLC (RP-HPLC) method is the cornerstone of purity analysis for this compound.

Instrumentation and Materials:

  • HPLC System: Equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.[8]

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of Acetonitrile.

Chromatographic Conditions:

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase provides good retention and separation for the moderately polar this compound and its potential impurities.

  • Gradient Elution: This is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.

  • Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape for any basic impurities.

  • UV Detection at 254 nm: The quinoline ring system exhibits strong absorbance at this wavelength, allowing for sensitive detection of the analyte and related impurities.

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11][12][13] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of expected components.[11]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized this compound and for detecting proton-containing impurities.[14][15]

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[7]

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The integration of signals can provide a semi-quantitative measure of impurity levels. For a more accurate quantification, Quantitative NMR (qNMR) can be employed.[7]

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.[16]

Instrumentation and Materials:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent like acetonitrile/water.

Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed. High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Differential Scanning Calorimetry (DSC): Assessing Thermal Purity

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[17] For a pure crystalline solid, a sharp melting endotherm is expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

Instrumentation and Materials:

  • Differential Scanning Calorimeter.

  • Sample Pans: Aluminum or gold pans.

Sample Preparation: Accurately weigh 2-5 mg of the sample into a sample pan and seal it.

Analytical Conditions:

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Temperature Range: From ambient temperature to a temperature above the expected melting point.

  • Atmosphere: Inert atmosphere (e.g., nitrogen).

Data Analysis: The onset temperature and the peak temperature of the melting endotherm are determined. A sharp, single endotherm is indicative of high purity.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

Table 1: Summary of Purity Analysis for a Representative Batch of this compound

Analytical TechniqueParameterResultAcceptance Criteria
HPLC Purity (Area %)99.8%≥ 99.0%
Individual Impurity< 0.1%≤ 0.15%
¹H NMR Structural ConfirmationConforms to structureConforms
Mass Spectrometry [M+H]⁺ (m/z)209.0112209.0112 ± 5 ppm
DSC Melting Point (Onset)145.2 °CReport Value

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_reporting Data Evaluation & Reporting Synthesis Synthesis of this compound Purification Crystallization / Chromatography Synthesis->Purification HPLC HPLC (Purity & Impurity Profile) Purification->HPLC NMR NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS DSC DSC (Thermal Purity) Purification->DSC Data_Evaluation Data Evaluation & Comparison to Specifications HPLC->Data_Evaluation NMR->Data_Evaluation MS->Data_Evaluation DSC->Data_Evaluation Final_Report Certificate of Analysis Data_Evaluation->Final_Report

References

Potential reactivity of the chloro and nitro groups in 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Chloro-8-nitroquinoline

Introduction

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure, featuring a quinoline core functionalized with a chloro group at the 2-position and a nitro group at the 8-position, imparts a distinct and strategically valuable reactivity profile. The presence of the electron-deficient pyridine ring, further activated by a potent electron-withdrawing nitro group on the fused benzene ring, creates a molecule primed for specific chemical transformations.

This guide provides an in-depth analysis of the reactivity of this compound, focusing on the two primary sites of chemical modification: the C2-chloro substituent and the C8-nitro group. We will explore the underlying electronic principles governing these reactions, provide field-proven experimental protocols, and discuss the strategic implications for synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this important synthetic intermediate.

Chapter 1: Electronic Structure and Reactivity Overview

The reactivity of this compound is fundamentally dictated by the electronic interplay between the quinoline nucleus and its substituents.

  • Quinoline Core: The nitrogen atom within the pyridine ring is inherently electronegative, exerting an inductive electron-withdrawing effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density of the entire heterocyclic system, particularly at the C2 and C4 positions, rendering them electrophilic.[3]

  • 2-Chloro Group: The chlorine atom acts as a good nucleofuge (leaving group), especially when attached to an electron-deficient carbon center like C2 of the quinoline ring. Its inductive electron-withdrawing effect further enhances the electrophilicity of the C2 position.

  • 8-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, operating through both a powerful inductive (-I) and resonance (-M) effect.[4] While positioned on the benzenoid ring, its deactivating influence is transmitted throughout the fused ring system, further polarizing the C2-Cl bond and stabilizing the key intermediates involved in nucleophilic substitution.[5][6]

This combination of features makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and the C8-nitro group a prime candidate for selective reduction .

Electronic_Properties cluster_molecule This compound cluster_reactivity Resulting Reactivity mol N in Quinoline (-I, -M) 8-Nitro Group (-I, -M) 2-Chloro Group (-I, +M) C2 Electrophilic C2 Center mol->C2 Activates C2 for SNAr Nitro Reducible NO2 Group mol->Nitro Enables Selective Reduction SNAr SNAr at C2 C2->SNAr Nucleophilic Attack Reduction Reduction at C8 Nitro->Reduction Chemical or Catalytic

Caption: Electronic influences on this compound reactivity.

Chapter 2: Reactivity of the 2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction involving the 2-chloro group is its displacement by a nucleophile via the addition-elimination SNAr mechanism. The high reactivity is a direct consequence of the electron-deficient nature of the quinoline ring, which is capable of stabilizing the anionic intermediate formed during the reaction.[7][8]

Mechanism of Action

The SNAr reaction proceeds in two distinct steps:

  • Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C2 position, which bears the chloro leaving group. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atom and further stabilized by the electron-withdrawing nitro group.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[7]

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining) Product 2-Nu-8-nitroquinoline + Cl⁻ Intermediate->Product Elimination (Fast) Synthetic_Pathways cluster_path1 Pathway A cluster_path2 Pathway B Start This compound SNAr_first 1. SNAr with Nu⁻ Start->SNAr_first Nitro_red_B 1. Nitro Reduction Start->Nitro_red_B Product_A_inter 2-Nu-8-nitroquinoline SNAr_first->Product_A_inter Nitro_red_A 2. Nitro Reduction Product_A_inter->Nitro_red_A Product_A_final 8-Amino-2-Nu-quinoline Nitro_red_A->Product_A_final Product_B_inter 8-Amino-2-chloroquinoline Nitro_red_B->Product_B_inter SNAr_second 2. SNAr with Nu⁻ Product_B_inter->SNAr_second Product_B_final 8-Amino-2-Nu-quinoline SNAr_second->Product_B_final

References

X-ray crystal structure of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted X-ray Crystal Structure of 2-Chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular and supramolecular structure of this compound (CAS No: 4225-86-9). While, to date, a definitive single-crystal X-ray structure for this specific isomer has not been deposited in publicly accessible crystallographic databases, this document leverages established structural data from closely related analogues—namely 8-nitroquinoline and a variety of 2-chloroquinoline derivatives—to construct a detailed and scientifically grounded predictive model. We will explore the probable synthetic routes, crystallization methodologies, and the intricate network of intermolecular forces likely to govern its solid-state architecture. This analysis serves as an essential resource for researchers in medicinal chemistry, drug development, and materials science by providing critical insights into the structure-property relationships of this versatile heterocyclic scaffold.

Introduction: The Quinoline Core in Modern Research

The quinoline moiety, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline core dictates its physicochemical properties, biological targets, and solid-state behavior.

This compound combines two potent functional groups: a chloro substituent at the 2-position and a nitro group at the 8-position. The chlorine atom not only modulates the electronic landscape of the ring system but also serves as a versatile synthetic handle for nucleophilic substitution, enabling the creation of diverse chemical libraries[1][2]. The electron-withdrawing nitro group significantly influences the molecule's polarity, hydrogen-bonding capabilities, and potential for π-π stacking interactions.

Understanding the precise three-dimensional arrangement of molecules in the crystalline state through single-crystal X-ray diffraction is paramount. It reveals intramolecular details (bond lengths, angles) and, crucially, the supramolecular assembly dictated by non-covalent interactions. This knowledge is indispensable for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Experimental Workflows: Synthesis, Crystallization, and Analysis

Proposed Synthesis of this compound

A plausible and efficient route to this compound is the direct electrophilic nitration of 2-chloroquinoline. The pyridine ring in quinoline is deactivated towards electrophilic attack; therefore, the reaction is expected to occur on the benzene ring.

Protocol: Nitration of 2-Chloroquinoline

  • Reagent Preparation: Prepare a nitrating mixture ("mixed acid") by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 1:2 v/v ratio, maintaining the temperature below 10°C in an ice bath.

  • Reaction Setup: Dissolve 2-chloroquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C.

  • Nitration: Add the prepared mixed acid dropwise to the stirred 2-chloroquinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.

  • Purification: The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers[3]. The resulting precipitate should be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Single Crystal Growth Protocol

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation technique is a reliable method for compounds of this nature.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents and solvent systems for their ability to fully dissolve the purified this compound upon gentle warming and to show slight turbidity upon cooling. Promising systems include methanol, ethanol, dichloromethane, or mixtures such as dichloromethane/hexane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Evaporation Control: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, promoting the slow growth of well-ordered crystals rather than rapid precipitation of polycrystalline material.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed over several days or weeks, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallographic Analysis Workflow

The following diagram outlines the standard workflow for determining a molecular structure from a single crystal.

G cluster_exp Experimental cluster_proc Data Processing & Solution cluster_refine Refinement & Validation Crystal Select & Mount Crystal Diffractometer Mount on Diffractometer (e.g., Bruker APEX II) Crystal->Diffractometer DataCollection Data Collection (Mo Kα radiation, ω-scans) Diffractometer->DataCollection Integration Cell Determination & Data Integration (SAINT) DataCollection->Integration Absorption Absorption Correction (SADABS) Integration->Absorption Solution Structure Solution (Direct Methods - SHELXS) Absorption->Solution Refinement Full-Matrix Least-Squares Refinement on F² (SHELXL) Solution->Refinement Validation Validation & CIF Generation (checkCIF) Refinement->Validation Result Final Structural Model Validation->Result

Caption: Standard workflow for single-crystal X-ray crystallography.

Structural Analysis and Discussion

Disclaimer: The following structural analysis is a predictive model based on authoritative, published crystallographic data for highly analogous compounds. The primary reference for the quinoline core and nitro group geometry is the published structure of 8-nitroquinoline[4][5], while the behavior of the chlorine substituent and its role in intermolecular interactions are inferred from studies on other 2-chloroquinoline derivatives[6][7].

Illustrative Crystallographic Data

To provide a quantitative framework, the crystallographic data for the parent compound, 8-nitroquinoline, is presented below as a representative example.

Parameter Illustrative Data (8-Nitroquinoline)[4]
Chemical FormulaC₉H₆N₂O₂
Formula Weight174.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2421 (11)
b (Å)16.688 (3)
c (Å)6.5641 (10)
β (°)102.131 (3)
Volume (ų)775.4 (2)
Z (Molecules/Unit Cell)4
Calculated Density (Mg/m³)1.493
R-factor (R1)0.045
wR2 (all data)0.147
Predicted Molecular Geometry

The this compound molecule is expected to be nearly planar. In the crystal structure of 8-nitroquinoline, the dihedral angle between the pyridine and benzene rings is only 3.0(9)°[4]. The introduction of a chlorine atom at the 2-position is not anticipated to induce significant puckering of the fused ring system.

  • Quinoline Core: Standard aromatic C-C and C-N bond lengths are expected.

  • Chloro Group: The C2-Cl bond will be a key feature. In related structures, this bond length is typically around 1.73-1.74 Å.

  • Nitro Group: The C8-N bond and the two N-O bonds of the nitro group will define its geometry. The nitro group is likely to be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with the peri-hydrogen at the C7 position.

Predicted Supramolecular Architecture and Intermolecular Interactions

The solid-state packing of this compound will be a delicate balance of several weak, non-covalent interactions. The combination of a π-acidic aromatic system, hydrogen bond acceptors (N-pyridine, O-nitro), and a halogen atom creates a rich landscape for supramolecular assembly.

  • π-π Stacking: The planar quinoline rings are expected to form offset or slipped-parallel stacks, a common motif for stabilizing aromatic systems in the solid state.

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors from neighboring molecules are highly probable and will likely play a significant role in linking the π-stacked columns or layers.

  • Halogen-Involved Interactions: The chlorine atom at the 2-position is predicted to be a key director of the crystal packing. Based on extensive studies of 2-chloroquinoline derivatives, two types of interactions are possible[6][7]:

    • C-H···Cl Hydrogen Bonds: The chlorine atom can act as a weak hydrogen bond acceptor, forming contacts with C-H donors from adjacent molecules.

    • Cl···Cl Contacts: Depending on the packing arrangement, short chlorine-chlorine contacts (Type I or Type II) may also be present, further stabilizing the lattice.

The interplay of these forces is visualized in the predictive diagram below.

G mol1 mol2 mol1:e->mol2:w mol3 mol1:s->mol3:n mol4 mol2:s->mol4:n mol3:e->mol4:w L1 C-H···O (Nitro) L2 π-π Stacking L3 C-H···Cl Contact

Caption: Predicted intermolecular interactions in the crystal lattice.

Significance in Drug Development and Materials Science

A detailed structural understanding of this compound is crucial for its application.

  • Medicinal Chemistry: The predicted intermolecular interactions provide a blueprint for how this molecule might fit into a biological receptor. The hydrogen-bonding potential of the nitro group and the specific spatial arrangement of the chloro-substituent are critical for molecular recognition. Furthermore, the C2-Cl bond is a key site for synthetic elaboration to explore structure-activity relationships (SAR)[1].

  • Materials Science: The network of non-covalent bonds dictates the material's physical properties, such as melting point, solubility, and stability. Understanding and controlling the supramolecular assembly is fundamental to designing crystalline materials with desired optical or electronic properties.

Conclusion

While a definitive crystal structure of this compound awaits experimental determination, this guide has synthesized data from closely related, structurally characterized compounds to build a robust predictive model. The molecule is expected to be largely planar, with its solid-state architecture governed by a combination of π-π stacking, C-H···O hydrogen bonds involving the nitro group, and crucial C-H···Cl or Cl···Cl interactions directed by the 2-chloro substituent. This in-depth analysis provides a valuable framework for researchers, enabling informed decisions in the synthesis of new derivatives and the rational design of future experiments aimed at exploiting the unique chemical and physical properties of this important heterocyclic compound.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for the Synthesis of 2-Aryl-8-nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aryl-8-nitroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for its synthesis from 2-chloro-8-nitroquinoline. However, the electron-deficient nature of the quinoline ring and the relative inertness of the C-Cl bond necessitate carefully optimized reaction conditions. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key parameter optimization, and step-by-step experimental protocols for the successful Suzuki coupling of this compound with various arylboronic acids.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Palladium(II) intermediate.[1]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base can either activate the boronic acid to form a more nucleophilic boronate "ate" complex or react with the Pd(II) complex to form a more reactive intermediate.[3][4]

  • Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the 2-aryl-8-nitroquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Suzuki_Miyaura_Cycle Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction. cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxidative Ar-Pd(II)L₂-Cl (Oxidative Adduct) Pd0->PdII_oxidative Oxidative Addition PdII_transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Product) PdII_oxidative->PdII_transmetal Transmetalation Product Ar-Ar' (2-Aryl-8-nitroquinoline) PdII_transmetal->Product Reductive Elimination center_node->Pd0 Catalyst Regeneration ArylHalide This compound (Ar-Cl) ArylHalide->Pd0 BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_oxidative Base Base (e.g., K₂CO₃) Base->PdII_oxidative

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization of Key Reaction Parameters

The success of coupling with an unreactive electrophile like this compound hinges on the careful selection of the catalyst system, base, and solvent.

Palladium Catalyst and Ligand Selection

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[5] To facilitate the challenging oxidative addition step, highly active catalyst systems are required.

  • Palladium Source : Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] While Pd(PPh₃)₄ can be used directly, Pd(II) sources require in-situ reduction to the active Pd(0) species.[7]

  • Ligands : The choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are generally superior as they promote both the oxidative addition and the final reductive elimination steps.[7] N-heterocyclic carbenes (NHCs) also serve as highly effective ligands for these challenging couplings.[6]

Ligand TypeExamplesRationale for Use with Aryl Chlorides
Bulky Monophosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhosHigh electron density on phosphorus accelerates oxidative addition. Steric bulk promotes reductive elimination.[6][7]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors that form very stable and highly active palladium complexes, often showing high turnover numbers.[6]
Standard Phosphines Triphenylphosphine (PPh₃)Less effective for aryl chlorides but can work under forcing conditions or with more reactive boronic acids. Often used in Pd(PPh₃)₄.[8]
The Critical Role of the Base

The base is essential for the transmetalation step, but its choice can significantly impact the reaction outcome.[9] The base must be strong enough to facilitate the formation of the reactive boronate species without causing degradation of the substrate or promoting unwanted side reactions.[4]

BaseStrengthCommon SolventsNotes
Potassium Carbonate (K₂CO₃) ModerateDioxane/H₂O, Toluene/H₂OA widely used, cost-effective base. Often requires aqueous conditions for solubility and efficacy.[8][9]
Potassium Phosphate (K₃PO₄) StrongToluene, Dioxane, THFA strong, non-nucleophilic base effective in many systems, including those sensitive to hydroxides. Can sometimes be used in anhydrous conditions.[2][7]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, THFHighly effective due to the high solubility of its salts and the polarizing effect of the Cs⁺ ion, but more expensive.[2][9]
Potassium Fluoride (KF) WeakDioxane, THFA mild base particularly useful for substrates with base-labile functional groups.[6]
Solvent System Selection

The solvent must solubilize the organic substrate, the catalyst complex, and, to some extent, the base or the activated boronate complex.[10] Biphasic systems are very common.

  • Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are the most common organic solvents.[2][5] They are effective at dissolving the organic reagents and the palladium catalyst.

  • Role of Water : A small amount of water is often added to the organic solvent.[9] This aqueous phase is crucial for dissolving the inorganic base (like K₂CO₃) and facilitating the formation of the active boronate species.[5][7]

Detailed Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Palladium compounds, solvents, and reagents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Method Using Pd(PPh₃)₄

This protocol uses a commercially available, pre-formed Pd(0) catalyst and is a reliable starting point for a range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental_Workflow Figure 2. General experimental workflow for the Suzuki coupling protocol. start Start reagents 1. Reagent Setup Add this compound, boronic acid, K₂CO₃, and Pd(PPh₃)₄ to an oven-dried Schlenk flask. start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x cycles). reagents->atmosphere solvents 3. Solvent Addition Add anhydrous 1,4-dioxane and water via syringe. atmosphere->solvents reaction 4. Reaction Heat the mixture to 90-100 °C with vigorous stirring. solvents->reaction monitoring 5. Monitoring Track reaction progress by TLC or GC-MS until starting material is consumed. reaction->monitoring workup 6. Workup Cool to RT, add water, and extract with an organic solvent (e.g., EtOAc). monitoring->workup purification 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purification characterization 8. Characterization Analyze the pure product by ¹H NMR, ¹³C NMR, and MS. purification->characterization end End characterization->end

Caption: Figure 2. General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (e.g., 208 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-8-nitroquinoline.

Protocol 2: Advanced Method for Challenging Substrates Using a Buchwald Ligand

This protocol employs a more active catalyst system suitable for less reactive arylboronic acids or for achieving higher turnover numbers.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv), finely powdered

  • Toluene, anhydrous

Equipment:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (208 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in anhydrous toluene (2 mL) under argon to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the solids. Add additional toluene to a total volume of 10 mL.

  • Seal the flask, ensure the inert atmosphere is maintained, and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitor the reaction progress. These reactions are often faster, typically complete in 4-12 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Expected Results and Troubleshooting

Yields are highly dependent on the electronic and steric properties of the arylboronic acid coupling partner.

Arylboronic AcidProtocolExpected YieldNotes
Phenylboronic acid175-85%Standard, unhindered coupling partner.
4-Methoxyphenylboronic acid180-90%Electron-donating groups often accelerate the reaction.
4-Trifluoromethylphenylboronic acid265-75%Electron-withdrawing groups can slow the reaction, may require the more active catalyst.
2-Methylphenylboronic acid260-70%Steric hindrance can lower yields; Protocol 2 with a bulky ligand is recommended.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen can deactivate the catalyst).3. Base is not sufficiently dry or powdered.1. Use fresh reagents and a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure ligand is high purity.2. Improve Schlenk line technique; degas the solvent before use.3. Use freshly dried, finely ground base.
Formation of Homocoupled Boronic Acid (Ar'-Ar') The rate of transmetalation is slow relative to other pathways.Increase the reaction temperature slightly. Switch to a more effective base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.
Dehalogenation of Starting Material Presence of water and a hydride source.Ensure all reagents and solvents are anhydrous if using a protocol that does not require water (e.g., with K₃PO₄ in toluene).
Difficult Purification Close-running impurities or residual palladium.Optimize chromatography gradient. Consider a charcoal or Celite filtration step after workup to remove residual palladium.

Conclusion

The Suzuki-Miyaura coupling provides an indispensable tool for the synthesis of 2-aryl-8-nitroquinolines. While the C-Cl bond of the substrate presents a challenge, it can be effectively functionalized using robust palladium catalyst systems. For general applications, a Pd(PPh₃)₄ catalyst with K₂CO₃ in a dioxane/water system offers a reliable method. For more challenging or sterically hindered coupling partners, a more active catalyst generated from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is recommended. Careful attention to maintaining an inert atmosphere and using high-purity reagents is paramount for achieving high yields and reproducibility.

References

Application Notes and Protocols for the Synthesis of 8-amino-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-amino-2-chloroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary protocol details the reduction of the nitro-aromatic precursor, 2-chloro-8-nitroquinoline, using tin(II) chloride (SnCl₂). This classic yet reliable method is favored for its functional group tolerance, particularly the preservation of the chloro-substituent, which can be a challenge with other reduction techniques. An alternative protocol utilizing catalytic hydrogenation is also discussed, highlighting its advantages and potential drawbacks. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific isomer, 8-amino-2-chloroquinoline, serves as a critical intermediate, enabling further molecular elaboration at both the amino and chloro positions. The synthetic strategy focuses on the chemical reduction of a nitro group, one of the most fundamental transformations in organic chemistry.[1]

The choice of reducing agent is paramount to the success of this synthesis. While catalytic hydrogenation is a powerful and clean method, it carries a significant risk of hydrodehalogenation, which would undesirably remove the chlorine atom at the 2-position.[2] Therefore, dissolving metal reductions or reductions using metal salts in acidic media are often preferred.[3]

This guide will primarily focus on the use of tin(II) chloride (SnCl₂), a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities.[2] This method, while established, presents its own challenges, particularly during the work-up phase due to the formation of tin salts.[4][5] This protocol provides detailed steps to mitigate these issues effectively.

Reaction Scheme and Reagents

The conversion of this compound to 8-amino-2-chloroquinoline is a direct reduction of the nitro functional group.

Overall Reaction:

Table 1: Key Reagents and Materials

Compound NameRoleCAS No.Molecular Weight ( g/mol )
This compoundStarting Material6635-86-5208.59
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reducing Agent10025-69-1225.63
Concentrated Hydrochloric Acid (HCl)Acidic Medium7647-01-036.46
Ethanol (EtOH)Solvent64-17-546.07
Ethyl Acetate (EtOAc)Extraction Solvent141-78-688.11
Sodium Hydroxide (NaOH)Basifying Agent1310-73-240.00
Sodium Sulfate (Na₂SO₄), anhydrousDrying Agent7757-82-6142.04
Celite® (Diatomaceous earth)Filter Aid61790-53-2N/A

Mechanistic Insight: The Tin(II) Chloride Reduction

The reduction of an aromatic nitro group by tin(II) chloride in an acidic medium is a classic example of a dissolving metal reduction.[6] The reaction proceeds through a series of single electron transfers from the Sn²⁺ ion, which is subsequently oxidized to Sn⁴⁺.[4][7] The acidic environment provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.

The generally accepted pathway involves the following key stages:

  • Initial Electron Transfer: Sn(II) donates electrons to the nitro group.

  • Protonation and Water Elimination: The nitro group is progressively reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[6]

  • Final Reduction: The hydroxylamine intermediate is further reduced to the final amine product (-NH₂).

Throughout this process, three moles of SnCl₂ are consumed for each mole of the nitro compound.[4]

G cluster_0 Reaction Pathway cluster_1 Redox Couple A Ar-NO₂ (this compound) B Ar-N=O (Nitroso intermediate) A->B + 2e⁻, + 2H⁺ - H₂O C Ar-NHOH (Hydroxylamine intermediate) B->C + 2e⁻, + 2H⁺ D Ar-NH₂ (8-Amino-2-chloroquinoline) C->D + 2e⁻, + 2H⁺ - H₂O Sn2 3 Sn²⁺ Sn4 3 Sn⁴⁺ Sn2->Sn4 - 6e⁻

Caption: Mechanism of nitro group reduction using SnCl₂.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol has been optimized for selectivity and yield, with special attention given to the work-up procedure to manage tin salt precipitation.

Materials and Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • This compound: This compound is a potential irritant. Avoid inhalation and contact with skin and eyes.

  • Tin(II) chloride: Suspected sensitizer.[4] Handle with care.

  • Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe burns. The neutralization reaction with HCl is highly exothermic.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[8][9] All operations should be performed inside a certified chemical fume hood.

Step-by-Step Procedure

G Setup 1. Reaction Setup - Dissolve starting material in EtOH in RBF Addition 2. Reagent Addition - Add SnCl₂·2H₂O solution in conc. HCl - Maintain 0-10 °C Setup->Addition Reaction 3. Reaction - Heat to reflux (e.g., 70-80 °C) - Monitor by TLC Addition->Reaction Quench 4. Quenching & Basification - Cool to RT, pour onto ice - Neutralize slowly with 10% NaOH to pH 8-9 Reaction->Quench Filter 5. Filtration - Filter tin salts through Celite® - Wash pad with EtOAc Quench->Filter Extract 6. Extraction - Extract aqueous filtrate with EtOAc Filter->Extract Purify 7. Purification - Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.79 mmol). Add ethanol (25 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (e.g., 5.4 g, 23.95 mmol, 5 eq.) in concentrated hydrochloric acid (10 mL). Cool the round-bottom flask containing the starting material in an ice-water bath. Add the SnCl₂ solution dropwise to the flask over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.

    • Carefully basify the acidic solution by the slow, portion-wise addition of a 10% aqueous NaOH solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8-9. A thick, white precipitate of tin hydroxides will form.[4]

    • Crucial Step: To manage the precipitate, add a pad of Celite® (approx. 1-2 cm thick) to a Büchner funnel. Wet the pad with ethyl acetate. Filter the entire slurry through the Celite pad. Wash the collected solid thoroughly with ethyl acetate (3 x 25 mL) to ensure all product is recovered.[5]

    • Transfer the combined filtrate to a separatory funnel. The layers should now be clear. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 10% EtOAc in hexanes).

Alternative Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a greener alternative, avoiding the use of stoichiometric metal reagents and simplifying the work-up. However, the choice of catalyst is critical to prevent dehalogenation. Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates with aromatic chlorides.[2]

Brief Protocol
  • Dissolve this compound in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.

  • Pressurize the vessel with hydrogen gas (H₂) to a desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described previously.

Product Characterization

The final product, 8-amino-2-chloroquinoline, should be characterized to confirm its identity and purity.

Table 2: Analytical Data for 8-amino-2-chloroquinoline

PropertyExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Mass Spec. (ESI-MS) m/z 179.03 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (d, J=8.6 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 7.29 (d, J=8.6 Hz, 1H), 7.05 (dd, J=7.4, 1.2 Hz, 1H), 6.90 (dd, J=8.2, 1.2 Hz, 1H), 4.95 (br s, 2H, -NH₂). (Note: Chemical shifts are estimated and may vary)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 151.2, 143.5, 137.0, 135.8, 128.5, 123.0, 121.8, 115.9, 109.8. (Note: Chemical shifts are estimated and may vary)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Reaction time too short.- Low reaction temperature.- Ensure at least 3-5 equivalents of SnCl₂ are used.- Continue heating and monitor by TLC until starting material is consumed.- Ensure the reaction reaches and maintains reflux.
Low Yield - Product loss during work-up.- Incomplete extraction.- Emulsion formation.- Wash the tin salt precipitate thoroughly with the extraction solvent.- Perform multiple extractions (at least 3) of the aqueous layer.- Add brine to the separatory funnel to help break emulsions.
Difficult Filtration - Fine, gelatinous tin precipitate.- Use a thick pad of Celite®.- Consider adding Celite directly to the slurry before filtration.[5]- Ensure the solution is sufficiently basic (pH > 8) to fully precipitate the tin hydroxides.
Product Contamination - Residual tin salts.- Impurities from starting material.- Ensure thorough washing of the combined organic layers.- Perform careful column chromatography for purification.

Conclusion

The reduction of this compound to 8-amino-2-chloroquinoline is a robust and scalable transformation. The presented protocol using tin(II) chloride provides a reliable method for achieving this conversion with good yield and selectivity. By paying close attention to the reaction conditions and, critically, the work-up procedure, researchers can effectively manage the challenges associated with tin salt precipitation. The resulting 8-amino-2-chloroquinoline is a versatile intermediate, poised for further functionalization in the synthesis of complex molecules for pharmaceutical and industrial applications.

References

Application Notes: 2-Chloro-8-nitroquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-8-nitroquinoline, a pivotal heterocyclic building block in modern organic synthesis. We delve into its core reactivity, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and providing field-proven protocols for its transformation into valuable synthetic intermediates. Further functionalization strategies, including nitro group reduction and palladium-catalyzed cross-coupling reactions, are discussed to highlight the scaffold's versatility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in the creation of complex molecular architectures and novel chemical entities.

Introduction: The Strategic Value of this compound

This compound is a bifunctional quinoline scaffold engineered for versatile and predictable reactivity. Its utility in organic synthesis is dictated by three key structural features:

  • The Quinoline Core: A privileged heterocyclic motif found in numerous natural products and FDA-approved pharmaceuticals, providing a robust framework for drug design.

  • The C2-Chloride: An excellent leaving group positioned on an electron-deficient pyridine ring, making it the primary site for nucleophilic attack.

  • The C8-Nitro Group: A powerful electron-withdrawing group (EWG) that serves a dual purpose. It strongly activates the C2 position towards Nucleophilic Aromatic Substitution (SNAr) and acts as a synthetic handle for subsequent reduction to a versatile amino group.

The strategic placement of these functionalities makes this compound a highly valuable starting material for building libraries of substituted quinolines for applications in medicinal chemistry, materials science, and catalysis.

structure cluster_quinoline This compound cluster_features Key Reactive Sites mol C2_Cl C2-Chloride: Primary site for SNAr C2_Cl->mol Nucleophilic Attack N_ring Quinoline Nitrogen: Activates C2 position NO2_group C8-Nitro Group: Strong EWG, activates C2; Reducible to -NH2 NO2_group->mol Further Functionalization

Caption: Structure and key reactive features of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most reliable transformation of this compound is the SNAr reaction. This pathway allows for the direct introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C2 position.

Mechanistic Rationale: Why the Reaction is Efficient

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The efficiency of this process for this compound is grounded in fundamental electronic principles.[1][2]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position. This carbon is rendered highly electrophilic by the inductive effect of the adjacent quinoline nitrogen and the resonance-withdrawing effect of the C8-nitro group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the C8-nitro group. This stabilization lowers the activation energy of the reaction, making it kinetically favorable. The ortho/para relationship between the site of attack (C2) and the activating nitro group (C8) is essential for this stabilization.[2][3]

  • Elimination and Aromatization: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Products 2-Substituted-8-nitroquinoline + Cl⁻ Intermediate->Products Elimination (Restores Aromaticity)

Caption: The Addition-Elimination mechanism of SNAr on this compound.

Applications & Substrate Scope

This methodology provides reliable access to a variety of 2-substituted-8-nitroquinoline derivatives. The following table summarizes representative transformations, demonstrating the broad applicability of this building block.

Nucleophile (Nu-H)Reagent/BaseSolventTemp (°C)Product ClassRepresentative Yield
AnilineK₂CO₃ or Et₃NDMF100-120N-Aryl-8-nitroquinolin-2-amines85-95%
BenzylamineK₂CO₃DMSO80-100N-Benzyl-8-nitroquinolin-2-amines80-90%
MorpholineNone (reagent)Neat or EtOHReflux2-Morpholino-8-nitroquinolines>90%
PhenolK₂CO₃ or NaHDMF / DMSO80-1102-Aryloxy-8-nitroquinolines75-90%
4-MethylphenolK₂CO₃DMF1002-(p-Tolyloxy)-8-nitroquinolines~88%
EthanethiolNaH or NaOEtTHF / EtOHRT - 602-(Ethylthio)-8-nitroquinolines70-85%

Detailed Experimental Protocols

The following protocols are provided as validated starting points for synthesis. Researchers should adapt and optimize these conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of N-(4-methylphenyl)-8-nitroquinolin-2-amine

This protocol details a typical SNAr reaction with an aromatic amine.

Materials and Reagents:

  • This compound (1.0 eq., e.g., 1.04 g, 5.0 mmol)

  • p-Toluidine (1.1 eq., 0.59 g, 5.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 eq., 1.38 g, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, ~20 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, p-toluidine, and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (~100 mL) with stirring. A solid precipitate will form.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield N-(4-methylphenyl)-8-nitroquinolin-2-amine as a yellow solid.

  • Purification (if necessary): The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

protocol_workflow A 1. Combine Reactants (2-Cl-8-NQ, Amine, Base) in DMF B 2. Heat Reaction (110-120 °C, 4-6h) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Quench & Precipitate (Pour into ice-water) C->D Complete E 5. Isolate Product (Vacuum Filtration & Wash) D->E F 6. Dry Under Vacuum E->F G Purified Product F->G

Caption: Experimental workflow for the synthesis of N-Aryl-8-nitroquinolin-2-amines.

Advanced Synthetic Strategies: Further Functionalization

The true power of this compound lies in the sequential modification of its functional groups. After the initial SNAr reaction, the C8-nitro group serves as a gateway to a vast chemical space.

Reduction of the C8-Nitro Group

The conversion of the C8-nitro group to a C8-amino group is a cornerstone transformation. The resulting 8-aminoquinoline core is a critical pharmacophore and a versatile handle for further chemistry, such as amide bond formation, diazotization, or the construction of new heterocyclic rings.

Standard Protocol: Reduction with Tin(II) Chloride

  • Suspend the 2-substituted-8-nitroquinoline (1.0 eq.) in ethanol or ethyl acetate.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Carefully basify the reaction mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2-substituted-quinoline-8-amine.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is the dominant pathway, the C2-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the formation of C-C bonds, connecting the quinoline scaffold to other aryl or vinyl groups. This reaction is typically performed before nitro group reduction, as the free amino group can interfere with some catalysts.

General Conditions for Suzuki-Miyaura Coupling:

  • Substrates: this compound and an arylboronic acid or ester.

  • Catalyst: A Palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).[5][6]

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.

This dual reactivity—SNAr and cross-coupling—provides orthogonal synthetic handles to build molecular complexity with high precision.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[7]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Hazards: Nitroaromatic compounds are potentially toxic and should be handled with care. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before use.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of functionalized quinoline derivatives. Its predictable reactivity in SNAr reactions, coupled with the potential for subsequent nitro group reduction and palladium-catalyzed cross-coupling, offers a robust and versatile toolkit for the synthetic chemist. The derivatives accessible from this building block are of significant interest in the discovery of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. Future applications may see its use in the development of novel functional materials, chemosensors, and asymmetric catalysts, further cementing its role as a valuable scaffold in modern chemical science.

References

The Strategic Application of 2-Chloro-8-nitroquinoline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Potential of 2-Chloro-8-nitroquinoline

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3][4][5][6] The synthetic versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize therapeutic efficacy and selectivity.[1][2]

Within the diverse landscape of quinoline derivatives, this compound emerges as a particularly valuable and strategic starting material for the synthesis of novel drug candidates. This molecule is endowed with two key reactive sites: a labile chlorine atom at the 2-position and a nitro group at the 8-position. The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a direct handle for the introduction of a wide variety of functional groups. Simultaneously, the nitro group can be readily reduced to an amino group, which can then be further derivatized, or it can act as an electronic withdrawing group to modulate the reactivity of the quinoline ring. This dual functionality makes this compound a versatile building block for creating libraries of complex quinoline derivatives for drug discovery programs.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, explore the therapeutic potential of its derivatives in various disease areas, and provide detailed experimental protocols for its use in the laboratory.

Chemical Reactivity and Synthetic Utility

The strategic value of this compound lies in the differential reactivity of its two key functional groups. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions. The nitro group at the 8-position, while also electron-withdrawing, is less prone to direct substitution and is more commonly utilized as a precursor to the 8-aminoquinoline scaffold through reduction.

This differential reactivity allows for a stepwise and controlled derivatization of the quinoline core, as illustrated in the workflow below:

synthetic_workflow A This compound B Nucleophilic Substitution at C2 A->B Nu-H C 2-Substituted-8-nitroquinoline Derivatives B->C D Reduction of Nitro Group C->D [H] E 8-Amino-2-substituted-quinoline Derivatives D->E F Further Derivatization at N8 E->F Acylation, Alkylation, etc. G Diverse Bioactive Molecules F->G

Caption: Synthetic workflow for the derivatization of this compound.

Therapeutic Applications of this compound Derivatives

The derivatives synthesized from this compound have shown promise in a variety of therapeutic areas, primarily driven by the rich pharmacology of the quinoline nucleus.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology.[1][4][6] Derivatives of this compound can be designed to target various hallmarks of cancer. For instance, the introduction of substituted anilines at the 2-position can lead to compounds that act as kinase inhibitors, a crucial class of anticancer drugs. The 8-amino group, obtained after reduction of the nitro functionality, can serve as a key interaction point with biological targets or as a site for conjugation with other anticancer moieties. Studies have shown that nitro-substituted quinolines can exhibit significant cytotoxic activity against various cancer cell lines.[7] For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[7] While this is a different isomer, it highlights the potential of the nitroquinoline scaffold in cancer therapy.

Antimicrobial Agents

Quinoline-based compounds have a long history as antimicrobial agents, with examples like the fluoroquinolone antibiotics.[5][8] The this compound scaffold can be used to generate novel antimicrobial agents. The introduction of various side chains at the 2-position can modulate the lipophilicity and target specificity of the resulting compounds. The 8-aminoquinoline core, in particular, is known for its antimalarial and antileishmanial activities.[9] The mechanism of action for many 8-aminoquinolines is thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress in the pathogen.[10]

Anti-inflammatory and Other Applications

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Quinoline derivatives have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties.[11] The ability to readily introduce a wide range of functional groups onto the this compound core allows for the exploration of a vast chemical space in the search for novel therapeutic agents for a multitude of diseases.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution. If the amine salt is used or if the reaction requires a base, add the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent. If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-8-nitroquinoline derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Protocol 2: Reduction of the Nitro Group to an Amino Group

This protocol outlines a standard procedure for the reduction of a 2-substituted-8-nitroquinoline to the corresponding 8-aminoquinoline derivative.

Materials:

  • 2-Substituted-8-nitroquinoline derivative

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O), iron powder, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate, acetic acid)

  • Acid (if using SnCl2 or Fe, e.g., concentrated HCl)

  • Base for workup (e.g., sodium bicarbonate, sodium hydroxide)

  • Standard laboratory glassware and magnetic stirrer

Procedure using Tin(II) chloride:

  • Suspend the 2-substituted-8-nitroquinoline (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 8-amino-2-substituted-quinoline derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR.

Data Presentation: Representative Derivatives and their Potential

The following table summarizes hypothetical examples of derivatives that can be synthesized from this compound and their potential therapeutic applications based on existing literature for similar compounds.

Starting MaterialReagentProductPotential Application
This compoundAniline2-(Phenylamino)-8-nitroquinolineAnticancer
This compound4-Methylphenol2-(4-Methylphenoxy)-8-nitroquinolineAntimicrobial
This compoundBenzylamineN-Benzyl-8-nitroquinolin-2-amineAnticancer
2-(Phenylamino)-8-nitroquinolineSnCl2·2H2ON2-Phenylquinoline-2,8-diamineAnticancer, Antimalarial

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the systematic and efficient synthesis of a wide array of novel quinoline derivatives. The exploration of these derivatives holds significant promise for the discovery of new therapeutic agents for cancer, infectious diseases, and other conditions. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their subsequent screening against a broad range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel quinoline-based drug candidates.

References

Application Notes and Protocols: 2-Chloro-8-nitroquinoline as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-8-nitroquinoline in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic core.[1][2] Among these, the quinoline scaffold is a privileged structure, renowned for its presence in a multitude of therapeutic agents exhibiting a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound has emerged as a particularly valuable and versatile precursor for the synthesis of novel, complex heterocyclic systems. Its strategic importance lies in the differential reactivity of its two key functional groups: the highly activated chloro substituent at the 2-position and the nitro group at the 8-position.

The electron-withdrawing nature of the nitro group, coupled with the inherent electronics of the quinoline ring, renders the C2-chloro atom exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the facile introduction of a wide variety of nucleophiles, building a foundation for diverse molecular architectures. Concurrently, the 8-nitro group can be readily reduced to an amino group, which can then participate in a plethora of cyclization reactions to form fused heterocyclic rings. This dual functionality enables a modular and efficient approach to the synthesis of novel polycyclic compounds with significant potential for drug discovery and development.[6]

This guide provides a detailed exploration of the synthetic utility of this compound, presenting field-proven protocols and explaining the underlying chemical principles for its transformation into valuable heterocyclic scaffolds.

Safety and Handling of this compound

HAZARD IDENTIFICATION: this compound is a potentially hazardous chemical. While specific toxicological data is limited, it should be handled with the utmost care, assuming it to be harmful if swallowed, a skin and eye irritant, and a suspected mutagen.[7]

PRECAUTIONARY MEASURES:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[9][10]

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[10]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The compound may be light-sensitive.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Core Synthetic Strategies and Protocols

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C2 position and reactions involving the 8-nitro group. These can be performed sequentially or in a one-pot fashion to generate a diverse array of heterocyclic compounds.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the 8-nitro group.[4][5][11] This allows for the displacement of the chloride with a variety of nucleophiles, including amines, hydrazines, thiols, and alkoxides.

Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start This compound reaction S_N_Ar Reaction start->reaction reagents Nucleophile (e.g., R-NH2, R-SH) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 2-Substituted-8-nitroquinoline purification->product

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of 2-(Arylamino)-8-nitroquinolines

This protocol details the synthesis of 2-amino substituted 8-nitroquinolines, which are valuable intermediates for further transformations.

Parameter Value Rationale
Reactants This compound (1.0 equiv), Arylamine (1.2 equiv)A slight excess of the arylamine drives the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the reactants and intermediates.
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)A mild base to neutralize the HCl generated during the reaction.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Reaction Time 4-8 hoursMonitored by Thin Layer Chromatography (TLC) for completion.

Step-by-Step Methodology:

  • To a solution of this compound in DMF, add the arylamine and potassium carbonate.

  • Heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis of Fused Heterocyclic Systems

A key application of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[12][13]

Protocol 2: Synthesis of Pyrazolo[4,3-c]quinolines

This protocol involves a two-step sequence: SNAr with hydrazine followed by intramolecular cyclization.

Reaction Scheme:

pyrazoloquinoline_synthesis cluster_0 Step 1: SNAr cluster_1 Step 2: Cyclization This compound This compound 2-Hydrazinyl-8-nitroquinoline 2-Hydrazinyl-8-nitroquinoline This compound->2-Hydrazinyl-8-nitroquinoline + Hydrazine Hydrate DMF, 80 °C Pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 2-Hydrazinyl-8-nitroquinoline->Pyrazolo[4,3-c]quinoline Polyphosphoric Acid (PPA) 120 °C

Caption: Synthesis of pyrazolo[4,3-c]quinolines.

Step-by-Step Methodology:

  • Step 1: Synthesis of 2-Hydrazinyl-8-nitroquinoline

    • Dissolve this compound in DMF.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to 80 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and pour it into ice-water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-hydrazinyl-8-nitroquinoline.

  • Step 2: Cyclization to Pyrazolo[4,3-c]quinoline

    • Add the 2-hydrazinyl-8-nitroquinoline intermediate to polyphosphoric acid (PPA).

    • Heat the mixture to 120 °C with stirring for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., NaOH solution).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of Triazolo[4,5-c]quinolines

This protocol demonstrates the synthesis of triazolo-fused quinolines via a reaction with sodium azide followed by cyclization.[14][15]

Parameter Value Rationale
Reactants This compound (1.0 equiv), Sodium Azide (NaN₃) (1.5 equiv)Sodium azide serves as the source of the triazole ring nitrogen atoms.
Solvent Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent that facilitates the reaction with the azide salt.
Temperature 100-120 °CHigher temperatures are often required for the cyclization step.
Reaction Time 6-12 hoursMonitored by TLC for the formation of the triazolo product.

Step-by-Step Methodology:

  • Dissolve this compound in DMSO.

  • Add sodium azide to the solution.

  • Heat the reaction mixture at 100-120 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[16][17] This allows for the introduction of aryl and heteroaryl moieties, further expanding the molecular diversity accessible from this compound.

Workflow for Suzuki-Miyaura Coupling:

suzuki_workflow start This compound reaction Suzuki Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Aryl-8-nitroquinoline purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 4: Synthesis of 2-Aryl-8-nitroquinolines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Parameter Value Rationale
Reactants This compound (1.0 equiv), Arylboronic Acid (1.5 equiv)An excess of the boronic acid is used to ensure complete consumption of the starting material.
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)A common and effective palladium catalyst for Suzuki couplings.
Base Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution)The base is crucial for the activation of the boronic acid in the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAn organic solvent that is immiscible with the aqueous base, creating a biphasic system.
Temperature 90-110 °C (Reflux)Sufficient temperature to drive the catalytic cycle.
Reaction Time 12-24 hoursTypically requires longer reaction times than SNAr reactions.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.

  • Add the organic solvent (toluene or dioxane) followed by the aqueous sodium carbonate solution.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block in the synthesis of novel heterocyclic compounds. Its distinct reactivity at the C2 and C8 positions provides a strategic advantage for the construction of complex molecular architectures with significant potential in drug discovery. The protocols outlined in this guide offer robust and reproducible methods for leveraging the synthetic potential of this important precursor. As with all chemical syntheses, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-8-nitroquinoline. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the 8-nitroquinoline scaffold in pharmacologically active compounds.[1] This document explores the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of the C2 position of the quinoline core. We delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Specifically, derivatives of the 8-aminoquinoline series, often synthesized from 8-nitroquinoline precursors, have demonstrated a remarkable spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] this compound serves as a robust and versatile starting material, enabling the introduction of diverse molecular fragments at the C2 position through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and selectivity.[3][4] Applying these powerful reactions to this compound opens a direct and modular route to novel libraries of compounds for screening and development, circumventing harsher, multi-step classical methods. This guide is designed to empower researchers to effectively leverage this substrate in their synthetic campaigns.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational optimization and troubleshooting. Most of these reactions proceed through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of the active, coordinatively unsaturated Pd(0) catalyst into the carbon-chlorine bond of this compound. This step oxidizes the palladium center from the 0 to the +2 oxidation state, forming a square planar Pd(II) complex.[7][8]

  • Transmetalation : In reactions like the Suzuki or Sonogashira coupling, an organometallic coupling partner (e.g., organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[7] This step requires activation, often by a base, to facilitate the transfer. For other reactions like the Heck or Buchwald-Hartwig, this stage involves coordination and insertion of the alkene or coordination and deprotonation of the amine, respectively.[8][9]

  • Reductive Elimination : This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated together, forming the new C-C or C-N bond. This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[5][10]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_OA Cl-Pd(II)Ln      |    Ar Pd0->PdII_OA Oxidative Addition PdII_TM R-Pd(II)Ln    |   Ar PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Ar_R Product (Ar-R) PdII_TM->Ar_R  Product Formation ArX This compound (Ar-Cl) ArX->PdII_OA R_M Coupling Partner (R-M) R_M->PdII_TM

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Key Applications and Protocols

The electron-withdrawing nature of the nitro group and the inherent electronics of the quinoline ring system make this compound a moderately reactive aryl chloride. This reactivity profile necessitates carefully chosen catalyst systems, often employing electron-rich, sterically demanding phosphine ligands to promote the challenging oxidative addition step and subsequent reductive elimination.[10]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures by coupling an aryl halide with an organoboron compound.[11] Its operational simplicity and the stability of boronic acids make it a preferred method.

Causality Behind Component Selection:

  • Catalyst/Ligand: For an electron-deficient aryl chloride, a catalyst system with high activity is required. A pre-catalyst like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often effective. These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[12]

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane or DME with water, is common. Water can play a beneficial role in dissolving the base and facilitating the formation of the active boronic "ate" species.[11]

ComponentExample ConditionRole & Rationale
Aryl Halide This compoundElectrophilic partner
Boronic Acid Aryl-B(OH)₂, Vinyl-B(OH)₂Nucleophilic partner
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)Palladium source, forms active Pd(0)
Ligand SPhos (2-4 mol%)Accelerates key catalytic steps
Base K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Solubilizes reagents and facilitates the reaction
Temperature 80-110 °CProvides thermal energy to overcome activation barriers

Detailed Protocol: Suzuki-Miyaura Coupling

G start Start prep 1. Vessel Preparation Add reagents (halide, boronic acid, base, catalyst, ligand) to a Schlenk tube. start->prep end End degas 2. Degas System Evacuate and backfill with inert gas (Ar/N₂) three times. prep->degas add_solvent 3. Add Solvents Inject degassed solvents via syringe. degas->add_solvent heat 4. Reaction Heat to specified temperature with vigorous stirring. add_solvent->heat monitor 5. Monitor Progress Check conversion by TLC or LC-MS. heat->monitor workup 6. Workup Cool, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄. monitor->workup purify 7. Purification Concentrate and purify by flash column chromatography. workup->purify purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted-8-nitroquinoline product.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[8][13] It is a powerful method for constructing complex carbon skeletons.

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: For aryl chlorides, phosphine ligands are often necessary. Triphenylphosphine (PPh₃) or more electron-rich phosphines can be effective. In some cases, for highly activated substrates, a phosphine-free protocol using a phase-transfer catalyst like TBAB can work.[14]

  • Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the catalytic cycle.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to achieve the necessary reaction temperatures.[14]

ComponentExample ConditionRole & Rationale
Aryl Halide This compoundElectrophilic partner
Alkene Styrene, Acrylate esterNucleophilic partner
Pd Catalyst Pd(OAc)₂ (2-5 mol%)Palladium source
Ligand/Additive PPh₃ (4-10 mol%) or TBAB (1 equiv.)Stabilizes catalyst; promotes reaction
Base K₂CO₃ (2 equiv.)Neutralizes HX byproduct
Solvent NMP or DMFHigh-boiling polar aprotic solvent
Temperature 120-140 °CHigh thermal energy required for C-Cl activation

Detailed Protocol: Heck Reaction

  • Vessel Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), PPh₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3x).

  • Reagent Addition: Add degassed N-methyl-2-pyrrolidone (NMP) (~0.2 M concentration) followed by the alkene (e.g., styrene, 1.5 equiv.) via syringe.

  • Reaction: Heat the sealed tube in an oil bath at 130 °C for 16-36 hours, with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography to obtain the 2-styryl-8-nitroquinoline derivative.[15][16]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[17] This reaction is unique in its typical use of a dual-catalyst system comprising palladium and a copper(I) co-catalyst.[18]

Causality Behind Component Selection:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic, robust catalyst for this transformation. It is stable and effective for a range of substrates.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is believed to undergo transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[17]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and as the solvent.

  • Solvent: Often, the amine base itself serves as the solvent. Alternatively, a co-solvent like THF or DMF can be used.

ComponentExample ConditionRole & Rationale
Aryl Halide This compoundElectrophilic partner
Alkyne Phenylacetylene, etc.Nucleophilic partner
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Primary catalyst
Cu Co-catalyst CuI (2-5 mol%)Forms copper acetylide, accelerates transmetalation
Base/Solvent NEt₃ / THFNeutralizes HX; solvent
Temperature Room Temp to 60 °CGenerally milder conditions than other couplings

Detailed Protocol: Sonogashira Coupling

  • Vessel Preparation: Add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.) to a dry Schlenk flask under argon.

  • Solvent/Reagent Addition: Add degassed THF and NEt₃ (3.0 equiv.). Stir for 5 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C for 6-18 hours. The reaction is often accompanied by the formation of a salt precipitate (triethylammonium chloride).

  • Monitoring: Monitor by TLC for the disappearance of the starting halide.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography on silica gel to afford the 2-alkynyl-8-nitroquinoline.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for forming aryl-amine bonds, a critical linkage in many pharmaceuticals.[9] It involves coupling an aryl halide with a primary or secondary amine.[19] The amination of aryl chlorides is particularly challenging and requires highly active catalyst systems.[10]

Causality Behind Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. For aryl chlorides, specialized, bulky, electron-rich phosphine ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often required. They promote the difficult oxidative addition and facilitate the C-N reductive elimination. A Pd pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ is used.[20]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine (or an intermediate Pd-amine complex) to form a more nucleophilic amide species, which is critical for the catalytic cycle.[9][10]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base.

ComponentExample ConditionRole & Rationale
Aryl Halide This compoundElectrophilic partner
Amine Primary/Secondary AmineNucleophilic partner
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)Palladium source
Ligand BrettPhos (2-4 mol%)Highly active ligand for C-N coupling
Base NaOt-Bu (1.5-2.0 equiv.)Strong base for amine deprotonation
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic medium
Temperature 90-110 °CThermal energy for C-Cl activation

Detailed Protocol: Buchwald-Hartwig Amination

  • Glovebox Operation: Due to the air- and moisture-sensitivity of the reagents, this protocol is best performed in an inert atmosphere glovebox.

  • Vessel Preparation: To a vial, add NaOt-Bu (1.5 equiv.), the phosphine ligand (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.). Add this compound (1.0 equiv.) and a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous toluene (~0.1 M).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor by LC-MS.

  • Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the 2-amino-8-nitroquinoline product.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently active ligand/catalyst system for C-Cl bond activation.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Screen more active ligands (e.g., Buchwald-type biaryl phosphines). Use a pre-catalyst.3. Increase the reaction temperature in increments of 10-20 °C.
Dehalogenation Side Product 1. Presence of water or protic impurities.2. Catalyst system promotes β-hydride elimination from intermediate.3. For Suzuki, protodeborylation of boronic acid.1. Use scrupulously dried reagents and solvents.2. Change the ligand or base.3. Use a milder base (e.g., KF) or switch to a more stable boronic ester (e.g., pinacol ester).[21]
Homocoupling of Partner 1. (Suzuki) Oxygen present, leading to boronic acid homocoupling.2. (Sonogashira) Glaser coupling of the alkyne due to excess copper or oxygen.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Minimize the amount of CuI catalyst and ensure anaerobic conditions.

Conclusion

This compound is a valuable substrate for constructing diverse molecular architectures via palladium-catalyzed cross-coupling. The protocols and insights provided herein demonstrate that with careful selection of the catalyst system—particularly the ligand and base—a wide array of C-C and C-N bonds can be formed efficiently at the C2 position. These methods provide a powerful platform for generating novel 8-nitroquinoline derivatives, enabling further exploration of their potential in drug discovery, materials science, and other areas of chemical research.

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] Among the diverse array of quinoline building blocks, 2-chloro-8-nitroquinoline stands out as a particularly versatile precursor. Its reactivity is dictated by two key functional handles: a chlorine atom at the C2 position, which is activated for nucleophilic aromatic substitution (SNAr), and a nitro group at the C8 position, which can be readily transformed into other functionalities, most notably an amino group.

This guide provides a comprehensive overview of the principal derivatization strategies for this compound. We will delve into the mechanistic underpinnings of each transformation, present field-proven, step-by-step protocols, and discuss the rationale behind experimental design choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Molecular Overview and Reactivity Analysis

The chemical behavior of this compound is governed by the electronic interplay between the quinoline core, the C2-chloro substituent, and the C8-nitro group.

  • C2 Position: The chlorine atom at the C2 position is analogous to a leaving group on an acid chloride.[2] The electron-withdrawing nature of the ring nitrogen atom makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This is the most direct and common site for initial derivatization.

  • C8 Position: The nitro group is a strong electron-withdrawing group that deactivates the benzene portion of the quinoline ring towards electrophilic substitution.[5] However, its primary utility lies in its capacity for reduction to an 8-amino group. This transformation converts the electron-withdrawing nature of the substituent to a strongly electron-donating one, fundamentally altering the ring's reactivity and providing a new site for a vast array of derivatization reactions (e.g., amide coupling, sulfonylation).

  • Cross-Coupling Potential: The C2-Cl bond also serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These methods offer powerful and versatile ways to form new carbon-carbon and carbon-nitrogen bonds, respectively.[6][7]

The following diagram illustrates the primary pathways for the derivatization of this compound, which will be detailed in the subsequent sections.

G cluster_main cluster_products A This compound B SNA_r (O, N, S Nucleophiles) A->B Nucleophilic Attack C Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C Pd-Catalysis D Reduction of Nitro Group A->D Reduction E 2-Alkoxy/Aryloxy/Thio- 8-nitroquinolines B->E F 2-Aryl/Vinyl- 8-nitroquinolines C->F G 2-Amino- 8-nitroquinolines C->G H 2-Chloro-8-aminoquinoline D->H I Further Derivatization (Amides, etc.) H->I

Caption: Key derivatization pathways for this compound.

Section A: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The SNAr reaction is a cornerstone of quinoline chemistry. The mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3][8] The presence of the ring nitrogen and the C8-nitro group stabilizes this intermediate, facilitating the reaction.

Caption: Generalized SNAr mechanism on the C2 position.

Protocol 1: Synthesis of 2-Phenoxy-8-nitroquinoline (O-Nucleophile)

This protocol details the substitution of the C2-chloride with a phenoxide nucleophile. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, liberating the phenoxide to act as a more potent nucleophile.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Phenol (1.2 mmol, 112.9 mg)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, heating mantle, condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of 2-(Morpholin-4-yl)-8-nitroquinoline (N-Nucleophile)

This protocol demonstrates the reaction with a secondary amine, morpholine. The reaction can often be run neat or in a high-boiling polar solvent. Excess amine can serve as both the nucleophile and the base to neutralize the HCl formed.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Morpholine (3.0 mmol, 261.3 mg, 0.26 mL)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP) (5 mL, optional)

  • Round-bottom flask (25 mL), magnetic stirrer, heating mantle, condenser

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and morpholine (3.0 mmol).

  • (Optional) Add 5 mL of ethanol or NMP as a solvent.

  • Attach a reflux condenser and heat the mixture to 120 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between ethyl acetate (25 mL) and water (25 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Section B: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions have revolutionized C-C and C-N bond formation. The C2-Cl bond of this compound is a suitable electrophile for these transformations.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a biaryl compound.[7][9] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[9]

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)

  • Toluene (4 mL) and Water (0.4 mL)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA common and effective pre-catalyst/ligand system for coupling aryl chlorides.[9]
Base K₃PO₄A strong base required to facilitate the transmetalation step of the catalytic cycle.[9]
Solvent Toluene/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.[10]
Atmosphere Inert (Ar/N₂)Prevents oxidation and degradation of the Pd(0) active catalyst and phosphine ligand.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[6][11] It provides a complementary approach to the classical SNAr for synthesizing 2-aminoquinoline derivatives, often under milder conditions and with broader substrate scope.[12]

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 0.11 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line techniques are required for handling reagents.

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add aniline (1.2 mmol) via syringe.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Section C: Modification of the C8-Nitro Group

The reduction of the C8-nitro group to an amine is a pivotal transformation, opening a gateway to a new family of derivatives.[1] This is typically achieved using standard reducing agents.

Protocol 5: Reduction of the Nitro Group to an Amine

This protocol uses tin(II) chloride, a classic and reliable reagent for the reduction of aryl nitro groups in the presence of other reducible functionalities like a chloro-substituent.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

  • Ethanol (15 mL)

  • Concentrated Hydrochloric Acid (HCl) (1 mL)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle, condenser

Procedure:

  • To a 50 mL round-bottom flask, suspend this compound (1.0 mmol) in ethanol (15 mL).

  • Add SnCl₂·2H₂O (5.0 mmol) to the suspension.

  • Carefully add concentrated HCl (1 mL).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture in an ice bath and carefully basify by the dropwise addition of 5 M NaOH solution until the pH is ~9-10. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate or dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-amino-2-chloroquinoline.

Conclusion

This compound is a robust and versatile starting material for the synthesis of a wide array of substituted quinoline derivatives. By strategically targeting the C2 and C8 positions through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, researchers can access a rich chemical space. The protocols outlined in this guide provide reliable and reproducible methods for key transformations, grounded in well-established mechanistic principles, to empower discovery in drug development and materials science.

References

Application Notes and Protocols: Strategic Functionalization of 2-Chloro-8-nitroquinoline via Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of the 2-Chloro-8-nitroquinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. When substituted with a nitro group at the 8-position and a chlorine atom at the 2-position, the resulting this compound becomes a highly valuable and versatile building block. The strong electron-withdrawing nature of the nitro group at the C8 position significantly modulates the electronic properties of the entire ring system. This effect, relayed through the aromatic core, renders the C2-carbon exceptionally electron-deficient, thereby activating the C-Cl bond for a variety of metal-catalyzed cross-coupling reactions.

This activation is crucial, as the C-Cl bond in heteroaromatics can be notoriously inert compared to its bromide or iodide counterparts. The presence of the 8-nitro group facilitates the initial oxidative addition step in palladium-catalyzed cycles, which is often the rate-limiting step for aryl chlorides. This guide provides an in-depth exploration of several key metal-catalyzed transformations at this activated C2 position, offering field-proven insights and detailed protocols for researchers in drug discovery and organic synthesis.

PART I: Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis. For this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide reliable and versatile methods to introduce diverse carbon-based functionalities.

Suzuki-Miyaura Coupling: Accessing 2-Aryl-8-nitroquinolines

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds, owing to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2]

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][4] The electron-deficient nature of the this compound substrate facilitates the initial, often challenging, oxidative addition of the C-Cl bond to the Pd(0) catalyst. The subsequent transmetalation with the boronic acid (activated by a base) and final reductive elimination proceed efficiently to yield the desired 2-aryl-8-nitroquinoline product. The choice of ligand is critical to stabilize the palladium catalyst and promote the key steps of the cycle.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition product Ar-Ar' pd0->product trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination borate_out X-B(OR)₂ trans_complex->borate_out arcl_in Ar-Cl (this compound) arcl_in->oa_complex boronic_in Ar'-B(OR)₂ boronic_in->trans_complex base_in Base base_in->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization, particularly of the ligand and base, may be required for challenging boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Inert atmosphere supply (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. For microwave irradiation, heat in a sealed vial to 120-150 °C for 15-60 minutes.[1]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[2]

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-90
PdCl₂(dppf)K₃PO₄THF8080-95
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene11085-98
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.
Heck Reaction: Synthesis of 2-Alkenyl-8-nitroquinolines

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[5][6]

Mechanistic Causality: This reaction also operates on a Pd(0)/Pd(II) catalytic cycle.[7] Key steps include the oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the alkenyl-quinoline product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst to complete the cycle. The use of phosphine ligands is often crucial for catalyst stability and efficiency.[5]

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: P(o-tolyl)₃ or PPh₃ (4-10 mol%)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF or NMP

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base in the chosen solvent.

  • Reagent Addition: Add this compound and the alkene to the mixture.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash thoroughly with water and brine to remove the solvent and base.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Crafting 2-Alkynyl-8-nitroquinolines

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, enabled by a dual palladium and copper catalytic system.[8][9]

Mechanistic Causality: The reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the 2-alkynyl-8-nitroquinoline and regenerates the Pd(0) catalyst.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (1-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (can be used as solvent)

  • Solvent: Anhydrous THF or DMF (if amine is not the solvent)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous solvent (if used) followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.[10][11]

  • Monitoring: Monitor reaction completion by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel.[10]

PART II: Palladium-Catalyzed C-N Bond Formation

Buchwald-Hartwig Amination: A Gateway to 2-Amino-8-nitroquinolines

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a wide range of amines.[12][13] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14]

Mechanistic Causality: The catalytic cycle is analogous to C-C coupling reactions.[12] It begins with the oxidative addition of this compound to a Pd(0) complex. The coordinated amine is then deprotonated by a strong base to form a palladium-amido complex. Subsequent reductive elimination forms the C-N bond, yielding the 2-amino-8-nitroquinoline product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is paramount for difficult couplings involving aryl chlorides, as it promotes both the oxidative addition and the final reductive elimination steps.[14][15]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition product Ar-NR¹R² pd0->product amido_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation basehcl_out Base-H⁺Cl⁻ oa_complex->basehcl_out amido_complex->pd0 Reductive Elimination arcl_in Ar-Cl (this compound) arcl_in->oa_complex amine_in HNR¹R² amine_in->oa_complex base_in Base base_in->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires rigorous exclusion of air and moisture. The use of a glovebox for setup is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a G3/G4 Buchwald Precatalyst (2 mol%)

  • Ligand: XPhos, SPhos, or BrettPhos (4 mol%)

  • Base: NaOt-Bu or LHMDS (1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (in a glovebox): To a dry vial, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the vial tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene11080-95
BrettPhos Pd G3LHMDSTHF8085-98
(IPr)Pd(acac)ClK₂CO₃Dioxane10070-90
Table 2. Representative Conditions for Buchwald-Hartwig Amination.

PART III: Workflow and Concluding Remarks

The successful functionalization of this compound hinges on the logical selection of the appropriate catalytic system based on the desired bond formation.

Diagram 3: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) reagents 2. Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent 3. Add Degassed Solvent reagents->solvent heating 4. Heat to Optimized Temperature solvent->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring quench 6. Cool and Quench monitoring->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Self-Validating System and Trustworthiness:

Each protocol described is designed as a self-validating system. The progress of the reaction must be meticulously monitored (TLC, LC-MS). The absence of starting material and the appearance of a new, less polar spot (for most couplings) on TLC is a primary indicator of success. Final validation requires full characterization of the purified product by NMR and mass spectrometry to confirm the structure and purity, ensuring the trustworthiness of the result. If a reaction fails, the logical first step is to reconsider the choice of ligand and base, as these are the most common variables that require optimization for challenging substrates.

This compound is a substrate primed for facile and diverse functionalization via metal-catalyzed cross-coupling. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to strategically synthesize novel quinoline derivatives. By understanding the causality behind catalyst selection and reaction conditions, scientists can confidently and efficiently explore the chemical space around this valuable scaffold for applications in drug development and beyond.

References

Application Notes and Protocols for the Synthesis of Potential Kinase Inhibitors from 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold in Kinase Inhibition

The quinoline core is a well-established and privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved kinase inhibitors.[1] Its versatile structure allows for strategic functionalization to fine-tune potency, selectivity, and pharmacokinetic properties, enabling effective competition with ATP at the kinase active site.[2] A particularly promising derivative is the 8-aminoquinoline scaffold, which has demonstrated a broad spectrum of biological activities, including significant potential in oncology.[3][4][5]

This technical guide provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors utilizing 2-chloro-8-nitroquinoline as a versatile starting material. The synthetic strategy hinges on two key transformations:

  • Diversification at the 2-position: Employing nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to introduce a variety of chemical moieties.

  • Unmasking the 8-amino group: A subsequent chemoselective reduction of the 8-nitro group to the corresponding amine, which serves as a crucial handle for further derivatization and interaction with the target kinase.

This approach provides a robust platform for generating a diverse library of compounds for screening against various protein kinases, particularly those implicated in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8][9]

Rationale and Strategic Considerations

The choice of this compound as a starting material is strategic. The presence of the strongly electron-withdrawing nitro group at the 8-position activates the quinoline ring system, making the chlorine atom at the 2-position susceptible to nucleophilic displacement.[10] This enhanced reactivity allows for the efficient introduction of various substituents, a critical step in exploring the structure-activity relationship (SAR) of potential inhibitors.

The subsequent reduction of the nitro group to an amine is a pivotal step. The resulting 8-amino group can act as a key hydrogen bond donor or a point for further chemical modification to enhance binding affinity and selectivity for the target kinase.[11]

Key Signaling Pathways and Kinase Targets

Quinoline-based inhibitors have shown efficacy against a range of protein kinases that are critical regulators of cell signaling pathways frequently dysregulated in cancer.

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and differentiation.[2] Inhibitors targeting EGFR have been successful in treating various cancers.[7][12][13][14][15]

  • VEGFR Signaling Pathway: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][9][16][17] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in oncology.[8]

Below is a diagram illustrating the central role of these kinases in cancer cell signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation VEGFR VEGFR VEGFR->PI3K Activation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: EGFR and VEGFR signaling pathways in cancer.

Synthetic Workflow: From Starting Material to Potential Kinase Inhibitors

The overall synthetic strategy is a two-stage process designed for library synthesis.

G Start This compound Intermediate 2-Substituted-8-nitroquinoline Start->Intermediate Stage 1: Diversification (SNAr or Suzuki Coupling) Final_Scaffold 2-Substituted-8-aminoquinoline Intermediate->Final_Scaffold Stage 2: Reduction Library Library of Potential Kinase Inhibitors Final_Scaffold->Library Further Derivatization (e.g., Amide Coupling)

Caption: Two-stage synthetic workflow.

Experimental Protocols

Stage 1: Diversification of the 2-Position

Two primary methods are proposed for the functionalization of the 2-position of this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Protocol 1A: Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol describes the synthesis of 2-(arylamino)-8-nitroquinolines, a key intermediate class. The electron-withdrawing nitro group facilitates the displacement of the chloride at the 2-position by an aniline nucleophile.[10]

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 - 1.5 eq)

    • Ethanol or Isopropanol

    • Concentrated HCl (catalytic amount, optional)

    • Ammonium hydroxide solution

    • Distilled water

  • Procedure:

    • To a round-bottom flask, add this compound and the desired substituted aniline.

    • Add ethanol or isopropanol as the solvent.

    • Optionally, add a catalytic amount of concentrated HCl to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.

    • Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with distilled water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 1B: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the 2-position of the quinoline and an aryl group, providing access to a different class of derivatives.[18][19][20]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

    • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the flask and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture at 80-100 °C for 6-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Stage 2: Selective Reduction of the 8-Nitro Group

The chemoselective reduction of the nitro group in the presence of the newly introduced substituent at the 2-position and the quinoline ring itself is crucial. Tin(II) chloride is a mild and effective reagent for this transformation.

Protocol 2: Reduction to 8-Aminoquinoline Derivatives

This protocol is broadly applicable to the 2-substituted-8-nitroquinoline intermediates synthesized in Stage 1.

  • Materials:

    • 2-Substituted-8-nitroquinoline derivative (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq)

    • Ethanol or Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend the 2-substituted-8-nitroquinoline derivative in ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate and reflux the mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting 2-substituted-8-aminoquinoline can be purified by column chromatography if necessary.

Data Presentation: Representative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative quinoline and quinazoline-based kinase inhibitors to provide a benchmark for newly synthesized compounds.

Table 1: Inhibitory Activity of Representative Anilino-Quinoline/Quinazoline Derivatives against EGFR

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6/7)Target KinaseIC50 (nM)Reference
GefitinibQuinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[14]
ErlotinibQuinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25[14]
LapatinibQuinazoline3-chloro-4-((3-fluorobenzyl)oxy)aniline6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)EGFR/HER2-[14]
Hypothetical Compound 1 Quinoline 3-chloro-4-fluoroaniline (at C2) 8-amino EGFR TBD -

Table 2: Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives against VEGFR-2

Compound IDCore ScaffoldKey SubstituentsTarget KinaseIC50 (nM)Reference
SunitinibIndolin-2-one-VEGFR-22[6]
SorafenibPyridine/Phenylurea-VEGFR-290[6]
LenvatinibQuinoline7-amino-6-methoxyVEGFR-24.0[6]
Hypothetical Compound 2 Quinoline Aryl group (at C2), 8-amino VEGFR-2 TBD -

Conclusion and Future Directions

The synthetic routes outlined in this guide, starting from the versatile building block this compound, offer a robust and efficient platform for the generation of diverse libraries of potential kinase inhibitors based on the privileged 8-aminoquinoline scaffold. The straightforward and scalable nature of the described SNAr, Suzuki coupling, and nitro reduction protocols makes this an attractive approach for academic and industrial drug discovery programs.

Further derivatization of the 8-amino group, for instance, through amide bond formation with a variety of carboxylic acids, would provide an additional layer of diversity and allow for the fine-tuning of interactions within the ATP-binding pocket of target kinases. The resulting compounds can be screened against a panel of kinases, such as EGFR and VEGFR, to identify novel and potent inhibitors for further development in the field of targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Chloro-8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical chemical intermediate. We will explore common experimental challenges through a detailed troubleshooting guide and a series of frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

The synthesis of this compound is typically a two-stage process. First is the construction of the quinoline core via a Skraup-type reaction using 2-nitroaniline, followed by the chlorination of the resulting 8-nitroquinolin-2-one. Each stage presents unique challenges that can significantly impact the overall yield. This guide provides actionable insights to navigate these complexities.

Experimental Workflow Overview

The synthetic route is visualized below, outlining the critical transformations from starting materials to the final product.

G cluster_0 Stage 1: Cyclization (Skraup Reaction) cluster_1 Stage 2: Chlorination cluster_2 Purification A 2-Nitroaniline + Glycerol B 8-Nitroquinolin-2-one A->B H₂SO₄, Oxidizing/Moderating Agent (e.g., FeSO₄, Boric Acid) C This compound B->C POCl₃ or SOCl₂ Heat D Crude Product C->D Work-up (Quench, Neutralize, Extract) E Pure this compound D->E Recrystallization or Column Chromatography

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Problem 1: The initial Skraup cyclization reaction produces very low yields and a significant amount of black, intractable tar.

  • Question: My reaction vessel is filled with tar, and I can barely isolate any 8-nitroquinolin-2-one. What's causing this, and how can I prevent it?

  • Answer: This is the most common issue with the Skraup synthesis, especially when using activated or sensitive substrates. The root cause is the highly exothermic and often violent nature of the reaction.[1][2] The concentrated sulfuric acid dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde. At high temperatures, acrolein readily polymerizes, creating the tar you are observing.[1]

    Causality & Solution:

    • Uncontrolled Exotherm: The reaction generates a significant amount of heat. If not managed, the internal temperature can skyrocket, accelerating polymerization.

      • Mitigation: Employ meticulous temperature control. Use an ice bath during the initial slow, dropwise addition of sulfuric acid.[3] After the reaction is initiated with gentle heating, it's often best to remove the external heat source and let the reaction proceed under its own exotherm, intervening with cooling if the temperature rises too quickly.[1]

    • Reaction Vigor: The oxidation step can be difficult to control.

      • Mitigation: Introduce a moderating agent. Ferrous sulfate (FeSO₄) or boric acid are crucial additives that help to control the reaction's pace.[1][4] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the oxidation process, while boric acid can form esters with glycerol, moderating its dehydration to acrolein.[4][5]

Problem 2: The conversion of 8-nitroquinolin-2-one to this compound is incomplete, with starting material remaining even after prolonged heating.

  • Question: My TLC analysis shows a persistent spot for the 8-nitroquinolin-2-one precursor. How can I drive the chlorination to completion?

  • Answer: The conversion of a 2-quinolone (the stable tautomer of 2-hydroxyquinoline) to a 2-chloroquinoline is a nucleophilic substitution typically achieved with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] Incomplete conversion usually points to issues with reagent purity, stoichiometry, or reaction conditions.

    Causality & Solution:

    • Hydrolysis of Chlorinating Agent: POCl₃ and SOCl₂ react vigorously with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it ineffective.

      • Mitigation: Ensure all glassware is oven-dried. Use anhydrous starting material (8-nitroquinolin-2-one should be thoroughly dried).

    • Insufficient Reagent: The reaction requires a stoichiometric amount of the chlorinating agent, but using it as the solvent or in large excess is common practice to ensure the reaction goes to completion.

      • Mitigation: Use POCl₃ as the solvent or use at least 3-5 molar equivalents. This ensures a high concentration of the active chlorinating species.

    • Suboptimal Temperature: While heating is necessary, the temperature must be appropriate.

      • Mitigation: The reaction is typically run at reflux in POCl₃ (boiling point ~107 °C). Ensure you are reaching and maintaining this temperature for a sufficient duration (typically 2-4 hours), monitoring by TLC until the starting material is consumed.

Problem 3: I'm struggling with the final purification of this compound.

  • Question: My crude product is an oily solid, and column chromatography is giving poor separation. What is a robust purification strategy?

  • Answer: Purification is often challenging due to the presence of residual chlorinating agent, polar byproducts, and potentially unreacted starting material. A systematic work-up and purification protocol is essential.

    Causality & Solution:

    • Residual POCl₃: The excess POCl₃ must be carefully quenched and removed.

      • Mitigation: After cooling the reaction, very slowly pour the mixture onto crushed ice. This hydrolyzes the POCl₃ to phosphoric acid. This step is highly exothermic and must be done cautiously in a well-ventilated fume hood.[7]

    • Acidic Product Mixture: The mixture will be strongly acidic after quenching.

      • Mitigation: Carefully neutralize the aqueous mixture with a base like sodium carbonate or a cold, concentrated sodium hydroxide solution until the pH is neutral or slightly basic (pH 7-8).[3] This will precipitate the crude product.

    • Purification Technique:

      • Recrystallization: This is often the most effective method for purification. The crude, filtered solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[8]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.[9]

G start Low Yield Observed check_stage Which stage shows poor conversion by TLC? start->check_stage stage1 Stage 1: Cyclization (Skraup Reaction) check_stage->stage1 Cyclization stage2 Stage 2: Chlorination check_stage->stage2 Chlorination tar Is there significant tar formation? stage1->tar incomplete2 Is the 8-nitroquinolin-2-one starting material consumed? stage2->incomplete2 incomplete1 Is the 2-nitroaniline starting material consumed? tar->incomplete1 No sol1 Solution: 1. Add moderating agent (FeSO₄). 2. Control H₂SO₄ addition rate. 3. Maintain temperature <120°C. tar->sol1 Yes sol2 Solution: 1. Increase reaction time/temp. 2. Note: Substrate is deactivated,   moderate yield is expected. incomplete1->sol2 No sol3 Solution: 1. Use excess, dry POCl₃. 2. Ensure anhydrous conditions. 3. Reflux at ~107°C for 2-4h. incomplete2->sol3 No

Caption: Troubleshooting workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis of the Skraup reaction used in the first step?

A1: The Skraup reaction is a classic method for quinoline synthesis. The mechanism, while debated in some aspects, generally proceeds through several key steps:[10][11]

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive electrophile, acrolein (an α,β-unsaturated aldehyde).

  • Conjugate Addition: The amino group of 2-nitroaniline acts as a nucleophile and attacks the acrolein via a Michael (1,4-conjugate) addition.[5][12]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the benzene ring attacks the carbonyl carbon (or its protonated form), closing the second ring.

  • Dehydration & Oxidation: The cyclized intermediate undergoes dehydration to form a dihydroquinoline, which is then oxidized to the aromatic 8-nitroquinolin-2-one. The oxidizing agent can be a co-reagent like arsenic pentoxide or, in many cases, the nitro group of another aniline molecule.[2]

Q2: Why is 2-nitroaniline a challenging substrate for this reaction?

A2: The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the aniline starting material in two significant ways. Firstly, it reduces the nucleophilicity of the amino group, slowing down the initial conjugate addition to acrolein. Secondly, it deactivates the benzene ring, making the intramolecular electrophilic cyclization step more difficult.[1] This is why syntheses involving strongly deactivated anilines often result in lower yields compared to those with electron-donating or neutral substituents.[1]

Q3: Are there alternatives to POCl₃ for the chlorination step?

A3: Yes, while POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents can be used. Thionyl chloride (SOCl₂) is a viable alternative.[6] Other reagents used for deoxychlorination include oxalyl chloride and phosphorus pentachloride (PCl₅), though these are often more expensive or hazardous.[13] For most lab-scale preparations, POCl₃ offers the best balance of reactivity, cost, and effectiveness.

Q4: What are the most critical safety precautions to take during this synthesis?

A4: This synthesis involves several hazardous steps and materials that require strict safety protocols.

  • Skraup Reaction: The reaction can become uncontrollably exothermic.[2] It must be performed behind a safety shield in a fume hood. Always have a cooling bath ready to control the temperature. The slow and controlled addition of sulfuric acid is paramount.

  • Corrosive Reagents: Concentrated sulfuric acid and phosphorus oxychloride are extremely corrosive and cause severe burns.[14][15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Toxic Vapors: POCl₃ and SOCl₂ release toxic and corrosive fumes upon contact with air/moisture. All manipulations must be conducted in a well-ventilated chemical fume hood.[16][17]

  • Quenching: The quenching of excess POCl₃ with ice/water is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling, and inside a fume hood.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used for comprehensive validation.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to determine purity (typically >98% for most applications). A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][18]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This confirms the chemical structure by showing the characteristic proton signals and their coupling patterns for the quinoline ring system.[18]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[18]

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate scale.

Protocol 1: Synthesis of 8-Nitroquinolin-2-one (Stage 1)
ParameterValue/ConditionRationale
Reactants 2-Nitroaniline, Glycerol, Sulfuric AcidCore components for Skraup synthesis.
Moderator Ferrous sulfate heptahydrate (FeSO₄·7H₂O)To control the reaction exotherm.[1]
Acid Addition Temp. < 20 °C (ice bath)Prevents initial uncontrolled reaction.
Reaction Temp. 115-120 °COptimal temperature for cyclization without excessive tarring.[1][2]
Monitoring Thin-Layer Chromatography (TLC)To track consumption of 2-nitroaniline.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-nitroaniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq).

  • Add glycerol (3.0 eq) and stir to create a homogeneous slurry.

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid (4.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 20 °C.

  • After addition is complete, remove the ice bath and heat the mixture cautiously in an oil bath to 115-120 °C.

  • Maintain this temperature for 3-4 hours, monitoring the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Very carefully, pour the viscous mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is ~7.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield crude 8-nitroquinolin-2-one.

Protocol 2: Synthesis of this compound (Stage 2)
ParameterValue/ConditionRationale
Reactant 8-Nitroquinolin-2-oneThe substrate for chlorination.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective and common reagent for this conversion.[6]
Reaction Temp. Reflux (~107 °C)Drives the reaction to completion.
Monitoring Thin-Layer Chromatography (TLC)To track consumption of the starting material.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and drying tube, place the dried 8-nitroquinolin-2-one (1.0 eq).

  • In a fume hood, add phosphorus oxychloride (POCl₃, 5-10 eq). It can be used as the solvent.

  • Heat the mixture to reflux (~107 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This will generate HCl gas and must be done in a fume hood.

  • Once the quench is complete, neutralize the mixture to pH 7-8 with a saturated sodium carbonate solution or cold NaOH solution.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • The crude this compound can be further purified by recrystallization from ethanol.

References

Technical Support Center: Nitration of 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Nitrated 2-chloroquinolines are valuable precursors in medicinal chemistry, but their synthesis is often plagued by side reactions that can compromise yield and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 2-chloroquinoline in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I fix it?

A low yield of the desired nitro-2-chloroquinoline product is the most common issue. The problem can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Causality Analysis:

The nitration of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of nitric and sulfuric acids.[1] The reaction's success hinges on the stability of the starting material and product under these strongly acidic and oxidative conditions, as well as the effective generation and reaction of the nitronium ion.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yield.

G cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Solutions start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material (SM) remains multiple_spots Multiple new spots/peaks observed streaking Baseline streaking or 'tar' sol_incomplete 1. Increase reaction time. 2. Increase temperature cautiously (e.g., 0°C to RT). 3. Ensure anhydrous conditions to maximize NO₂⁺ formation. sm_present->sol_incomplete Indicates Incomplete Reaction sol_side_reactions 1. Lower reaction temperature (e.g., maintain at -10 to 0°C). 2. Reduce reaction time. 3. Use a milder nitrating agent (e.g., acetyl nitrate). 4. Isolate and identify byproducts (see Q2, Q3). multiple_spots->sol_side_reactions Indicates Side Reactions sol_degradation 1. Use a less aggressive nitrating mixture. 2. Ensure temperature is strictly controlled. 3. Check purity of starting materials. streaking->sol_degradation Indicates Degradation/Oxidation

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've isolated multiple product isomers. How can I improve the regioselectivity?

The formation of a mixture of 5-nitro- and 8-nitro-2-chloroquinoline is expected, but controlling the ratio is key. Poor regioselectivity can also involve nitration at other positions, though this is less common.

Causality Analysis:

In quinoline systems, electrophilic substitution occurs preferentially on the benzene ring rather than the pyridine ring, which is deactivated by the protonated nitrogen atom under acidic conditions. The primary substitution products are at the C-5 and C-8 positions.[2] The ratio of these isomers is influenced by a delicate balance of electronic and steric factors, which can be manipulated by changing reaction conditions.

  • Electronic Effects: The electron-withdrawing nature of the heterocyclic nitrogen deactivates the entire ring system, but the effect is strongest in the pyridine ring.

  • Steric Effects: The C-8 position is sterically hindered by the adjacent pyridine ring, which can favor attack at C-5.

Strategies for Improving Regioselectivity:

ParameterRecommended ChangeRationale
Temperature Lower the temperature (e.g., -10°C to 0°C)Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy, which can lead to a different isomer ratio.
Nitrating Agent Use a bulkier nitrating agentWhile not standard, exploring different nitrating systems can alter steric interactions, potentially favoring one isomer over another.
Acid Catalyst Vary the H₂SO₄ concentrationThe degree of protonation of the quinoline nitrogen affects the deactivation of the ring system, which can subtly influence the 5-/8- position ratio.

A study on the nitration of various quinoline derivatives showed that substitution occurs mainly at the 5- and 8-positions.[3] For 1,2,3,4-tetrahydroquinoline, a related structure, nitration of the N-acetylated form yielded a mixture of 6- and 7-nitro isomers, demonstrating how modification of the nitrogen atom dramatically alters the directing effects.[3]

Q3: My product is contaminated with a byproduct that has lost its chlorine atom. What is happening?

This indicates hydrolysis of the 2-chloro group to a 2-hydroxy group, forming a 2-quinolone (carbostyril) derivative. This is a significant side reaction under harsh acidic conditions.

Causality Analysis:

The 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). In a highly aqueous acidic medium, water can act as a nucleophile, attacking the C-2 carbon and displacing the chloride ion. This process is often irreversible and leads to the formation of the more stable 2-quinolone tautomer.

Mechanism of Hydrolysis Side Reaction:

G sub 2-Chloro-nitroquinoline h2o + H₂O intermediate [Intermediate Complex] (Nucleophilic attack at C2) sub->intermediate Slow, SₙAr prod 2-Hydroxy-nitroquinoline (Carbostyril byproduct) intermediate->prod Fast hcl - HCl

Caption: Pathway for the hydrolysis of 2-chloroquinoline.

Preventative Measures:

  • Strictly Anhydrous Conditions: Use fuming nitric acid and concentrated (98%+) sulfuric acid. Ensure all glassware is thoroughly dried before use. Minimizing the water content disfavors the hydrolysis pathway.

  • Lower Temperatures: As with other side reactions, hydrolysis is often accelerated at higher temperatures. Maintaining the reaction at or below 0°C is critical.

  • Alternative Nitrating Agents: Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert organic solvent. These reagents avoid the strongly aqueous acidic environment where hydrolysis thrives.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable starting protocol for the nitration of 2-chloroquinoline?

Protocol: Synthesis of 5- and 8-Nitro-2-chloroquinoline

Disclaimer: This protocol should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 mL). Cool the flask to -5°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-chloroquinoline (1.0 g, 6.11 mmol) to the cold sulfuric acid. Stir until a clear solution is obtained. Maintain the temperature below 0°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, >90%, 0.3 mL, ~7.3 mmol) to concentrated sulfuric acid (2.0 mL). Cool this mixture before use.

  • Nitration: Add the cold nitrating mixture dropwise to the 2-chloroquinoline solution via the dropping funnel. The internal temperature must be maintained between -5°C and 0°C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice (~50 g) with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until pH ~7. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by column chromatography or recrystallization to separate the 5- and 8-nitro isomers.

FAQ 2: What are the primary mechanisms for the main reaction and key side reactions?

Understanding the competing mechanistic pathways is crucial for rational optimization.

G cluster_main Main Reaction Pathway (EAS) cluster_side Side Reaction Pathways sub 2-Chloroquinoline prod_hydrolysis 2-Quinolone Byproduct (Hydrolysis) sub->prod_hydrolysis +H₂O, -HCl prod_ox Degradation/Tar (Oxidation) sub->prod_ox [O] no2 NO₂⁺ (Nitronium Ion) sigma_5 σ-complex (C5 attack) prod_5 5-Nitro-2-chloroquinoline sigma_5->prod_5 -H⁺ sigma_8 σ-complex (C8 attack) prod_8 8-Nitro-2-chloroquinoline sigma_8->prod_8 -H⁺ prod_poly Dinitro Products (Polynitration) prod_5->prod_poly +NO₂⁺, harsh conditions prod_8->prod_poly +NO₂⁺, harsh conditions no2->sigma_5 no2->sigma_8

Caption: Competing reaction pathways in the nitration of 2-chloroquinoline.

FAQ 3: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
  • Thin-Layer Chromatography (TLC): The quickest method to monitor reaction progress. It allows you to visualize the consumption of the starting material and the formation of products and byproducts. Use a UV lamp for visualization, as quinoline derivatives are typically UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying components in the crude reaction mixture. The mass-to-charge ratio (m/z) can confirm the molecular weight of the desired mononitrated product (C₉H₅ClN₂O₂: ~208.6 g/mol ), dinitrated byproducts (~253.6 g/mol ), and hydrolyzed byproducts (C₉H₆N₂O₃: ~190.1 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural characterization of the final, purified isomers. The coupling patterns and chemical shifts in the aromatic region will definitively distinguish between the 5-nitro and 8-nitro isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used if the products are sufficiently volatile and thermally stable. It provides both retention time data for quantification and mass spectra for identification.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in their reaction media. This compound, a key intermediate in various synthetic pathways, often presents low solubility in common organic solvents, which can impede reaction kinetics, reduce yields, and complicate purification processes.

This guide provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting protocols to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a structurally rigid, aromatic molecule. The presence of a polar nitro group and a chloro substituent, combined with the quinoline core, results in a molecule with moderate polarity. Its crystalline structure is often highly stable, meaning significant energy is required to break the crystal lattice and solvate the individual molecules.[1] Consequently, it typically exhibits poor solubility in non-polar solvents and only limited solubility in many polar aprotic and protic solvents. High-boiling point, highly polar aprotic solvents are generally the best starting points for solubilization.

Q2: I'm starting a new reaction. Which solvents are recommended for dissolving this compound?

A2: For creating stock solutions or for reactions tolerant of such solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for achieving higher concentrations of poorly soluble quinoline derivatives.[2] Other solvents like N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) may also be effective. A systematic solvent screening is always the best approach to identify the optimal solvent for your specific reaction conditions.

Q3: My compound dissolves in DMF, but precipitates when I add it to my reaction mixture containing toluene. Why does this happen and how can I fix it?

A3: This is a classic case of anti-solvent precipitation. The compound is soluble in the highly polar DMF but poorly soluble in the non-polar toluene. When you introduce the DMF solution into the toluene, the overall polarity of the solvent system drops sharply, causing the compound to crash out of solution.[3] To resolve this, you could:

  • Investigate a co-solvent system where a third solvent, miscible with both DMF and toluene, is used to create a more favorable polarity profile.[4][5]

  • Consider a phase-transfer catalyst if your reaction involves an ionic reagent that is in a separate phase (e.g., aqueous).[6]

  • Slowly add the DMF solution to the heated toluene reaction mixture with vigorous stirring to keep the compound transiently dissolved or as a fine suspension.

Q4: Is it safe to heat my reaction to improve the solubility of this compound?

A4: While heating is a common method to increase the solubility of many organic compounds, caution is warranted with nitroaromatic compounds like this compound.[1] Nitro compounds can be thermally sensitive and may decompose, sometimes exothermically, at elevated temperatures. It is crucial to:

  • First, perform a small-scale test to assess thermal stability at your desired reaction temperature.

  • Always use a controlled heating mantle with a temperature probe and stir vigorously.

  • Never heat a closed system.

  • Monitor the reaction for any color changes that might indicate decomposition.

Core Concepts in Solubility Enhancement

Understanding the principles behind solubility is key to effective troubleshooting. The dissolution of a solid in a liquid is governed by two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon forming new solute-solvent interactions. For poorly soluble compounds, several strategies can be employed to favorably alter this energy balance.

Key Influencing Factors:
  • "Like Dissolves Like": This principle is the cornerstone of solubility. The polarity of the solvent must be well-matched to the polarity of the solute to achieve good solubility.

  • Crystal Lattice Energy: A high crystal lattice energy means that the molecules are very strongly held together in the solid state. A significant amount of energy is required to break this lattice, which can lead to poor solubility even in a well-matched solvent.[1]

  • Temperature: For most solids, solubility increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to address specific solubility challenges.

Issue 1: Compound shows poor solubility in the primary reaction solvent.

This is the most common challenge. The following workflow can help you systematically find a solution.

G start Start: Poor Solubility Observed solvent_screen Protocol 1: Systematic Solvent Screening start->solvent_screen co_solvent Protocol 2: Develop a Co-Solvent System solvent_screen->co_solvent Single solvent insufficient? success Success: Homogeneous Reaction Achieved solvent_screen->success Solvent found heating Protocol 3: Temperature Adjustment co_solvent->heating Miscibility or reactivity issues? co_solvent->success System developed sonication Protocol 4: Ultrasonication heating->sonication Thermally sensitive? heating->success Solubility achieved ptc Protocol 5: Phase-Transfer Catalysis sonication->ptc Reaction still slow or heterogeneous? sonication->success Fine dispersion/dissolution ptc->success Reaction proceeds fail Re-evaluate Chemistry or Consult Specialist ptc->fail No improvement

Caption: Decision workflow for addressing poor solubility.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for the reaction.

Rationale: The "like dissolves like" principle guides this process. By testing a range of solvents with varying polarities and functional groups, you can empirically determine the best fit for this compound.

Data Presentation: Common Organic Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity
TolueneC₇H₈1112.38Non-Polar
Dichloromethane (DCM)CH₂Cl₂409.08Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.58Polar Aprotic
Ethyl AcetateC₄H₈O₂776.02Polar Aprotic
AcetonitrileC₂H₃N8237.5Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO20232.2Polar Aprotic
EthanolC₂H₆O7824.5Polar Protic

Data compiled from various sources.[7][8][9]

Methodology:

  • Preparation: Accurately weigh 10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a different test solvent dropwise (e.g., 100 µL increments) while vortexing.

  • Observation: Record the volume of solvent required to fully dissolve the solid at room temperature.

  • Classification: Classify solubility as:

    • Highly Soluble: < 1 mL solvent required.

    • Soluble: 1-5 mL solvent required.

    • Slightly Soluble: 5-10 mL solvent required.

    • Insoluble: > 10 mL solvent required.

  • Selection: Choose the solvent that provides the required concentration for your reaction and is compatible with your reaction conditions. For a structurally analogous compound, 2-chloro-5-nitroaniline, solubility was found to be highest in NMP, followed by other polar aprotic solvents like acetone and ethyl acetate, and lower in alcohols like ethanol and methanol.[10]

Protocol 2: Developing a Co-Solvent System

Objective: To create a solvent mixture that enhances solubility when a single solvent is inadequate.

Rationale: A co-solvent system works by modifying the overall polarity of the reaction medium to be more favorable for the solute.[4][11] A small amount of a "good" solvent (in which the compound is highly soluble) is mixed with the primary reaction solvent (the "poor" solvent).

G cluster_0 Poor Solvent (e.g., Toluene) cluster_1 Co-Solvent System (Toluene + DMF) precipitate This compound (Precipitated) dissolved This compound (Dissolved) precipitate->dissolved Addition of Co-solvent (DMF) increases overall polarity dmf DMF molecules toluene Toluene molecules

Caption: How a co-solvent system improves solubility.

Methodology:

  • Identify a "Good" Solvent: From Protocol 1, identify a solvent in which this compound is highly soluble (e.g., DMF, DMSO).

  • Prepare Stock Solution: Dissolve the compound in the minimum required amount of the "good" solvent to create a concentrated stock solution.

  • Titration: Set up your primary reaction solvent under stirring. Slowly titrate the concentrated stock solution into the primary solvent.

  • Observe for Cloud Point: Note the volume at which the solution becomes cloudy or precipitation begins (the cloud point). This indicates the limit of solubility in that specific co-solvent ratio.

  • Optimization: Experiment with different ratios. The goal is to use the smallest amount of co-solvent necessary to maintain a homogeneous solution, as high concentrations of co-solvents like DMSO can sometimes interfere with downstream processing or the reaction itself.[3]

Protocol 3: Temperature Adjustment

Objective: To use heat to increase the solubility of the compound.

Rationale: Increasing the temperature provides the system with more thermal energy, which helps to overcome the activation energy barrier for dissolution, primarily the crystal lattice energy.[1]

Methodology:

  • Setup: Place the reaction vessel containing the solvent and the undissolved this compound in a heating mantle or oil bath equipped with a magnetic stirrer and a reflux condenser.

  • Incremental Heating: Slowly increase the temperature in 10°C increments.

  • Observation: Hold at each temperature for 10-15 minutes and observe for dissolution. Note the temperature at which the compound fully dissolves.

  • Safety Check: Monitor for any signs of decomposition (e.g., darkening of the solution, gas evolution). If observed, immediately reduce the heat. Do not exceed the boiling point of the solvent.

  • Reaction Execution: Once the compound is dissolved, proceed with the addition of other reagents. Maintain the temperature throughout the reaction. Be aware that the product of the reaction may have different solubility properties and could precipitate upon formation or during cooldown.

Issue 2: Reaction is heterogeneous, leading to slow or incomplete conversion.

Even with the best solvent system, the compound may exist as a fine suspension. In these cases, physical and chemical methods can be used to accelerate the reaction.

Protocol 4: Ultrasonication

Objective: To use ultrasonic energy to enhance dissolution rate and facilitate reaction in a suspension.

Rationale: Sonication, or the application of high-frequency sound waves, creates intense localized hotspots and micro-convection through a process called acoustic cavitation.[12] This energy breaks down solid agglomerates, reduces particle size, and continuously cleans the surface of the solid particles, thereby increasing the surface area available for dissolution and reaction.[13][14]

Methodology:

  • Setup: Prepare the reaction mixture (solvent and undissolved solid) in a flask.

  • Immersion: Place the flask in an ultrasonic bath. Ensure the liquid level inside the flask is slightly below the water level in the bath for efficient energy transfer.

  • Sonication: Turn on the sonicator. Most lab cleaners operate at frequencies between 20 and 40 kHz.[12]

  • Monitoring: Sonicate for 15-30 minute intervals. Visually inspect the mixture for a reduction in particle size and improved dispersion. For some compounds, sonication can lead to complete dissolution.[15]

  • Combined Approach: Sonication can be effectively combined with gentle heating to further enhance solubility.

Protocol 5: Phase-Transfer Catalysis (PTC)

Objective: To facilitate a reaction between reactants located in two different immiscible phases (e.g., a solid organic compound and an aqueous ionic reagent).

Rationale: A phase-transfer catalyst is a substance that acts like a "detergent," shuttling a reactant from one phase (e.g., an aqueous phase) into another (e.g., an organic phase) where the reaction can occur.[6] This is particularly useful for reactions involving this compound (soluble in an organic solvent) and an ionic nucleophile (soluble in water). The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile, and this lipophilic ion pair can then migrate into the organic phase to react.[16][17]

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reagent Na⁺Nu⁻ Aqueous Reagent ptc Q⁺X⁻ PTC aq_reagent->ptc 1. Ion Exchange org_substrate R-Cl This compound org_product R-Nu Product org_substrate->org_product org_product->ptc 3. PTC Regeneration interface ----------------- Phase Interface ----------------- ptc_complex Q⁺Nu⁻ Lipophilic Ion Pair ptc_complex->org_substrate 2. Migration & Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Methodology:

  • Catalyst Selection: Choose a suitable PTC. Common choices include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), or benzyltriethylammonium chloride (TEBAC).[6]

  • Reaction Setup:

    • Dissolve or suspend this compound in a water-immiscible organic solvent (e.g., toluene, DCM).

    • Dissolve the ionic reagent (e.g., sodium cyanide, sodium azide) in water.

    • Add the PTC to the mixture (typically 1-10 mol%).

  • Execution: Stir the biphasic mixture vigorously to maximize the interfacial surface area. The reaction rate will be significantly enhanced compared to the uncatalyzed biphasic system.[17]

  • Workup: After the reaction is complete, the two phases can be easily separated. The PTC often remains in the aqueous phase or can be removed with aqueous washes.

By systematically applying these troubleshooting guides and understanding the core concepts, researchers can effectively overcome the solubility challenges posed by this compound, leading to more efficient, reliable, and successful chemical transformations.

References

Technical Support Center: A Scientist's Guide to 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. We will move beyond simple protocols to explore the mechanistic underpinnings of its instability, providing you with the expert insights needed to troubleshoot reactions and prevent decomposition. Our focus is on causality, ensuring that every experimental choice is a validated step toward a successful outcome.

Part 1: Understanding the Instability of this compound

This compound is a valuable intermediate, prized for the reactivity of its C2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions. However, the very features that make it reactive—the electron-deficient quinoline ring and the powerful electron-withdrawing nitro group—also render it susceptible to several decomposition pathways. Understanding these pathways is the first step toward preventing them.

The primary modes of degradation are:

  • Hydrolysis: The most common failure point. The C2-chloro group is susceptible to nucleophilic attack by water, especially under acidic conditions, leading to the formation of the highly polar and often undesired 8-nitroquinolin-2(1H)-one.[1][2] This reaction is often accelerated by heat.[1]

  • Ring Degradation: Exposure to strong, concentrated acids or bases, particularly at elevated temperatures, can lead to the breakdown of the quinoline ring system itself, resulting in a complex mixture of byproducts.[1]

  • Thermal Decomposition: Like many nitroaromatic compounds, this compound can decompose upon heating, emitting toxic nitrogen oxides (NOx).[3]

  • Photodecomposition: Nitroaromatic compounds can be sensitive to light, which can induce unwanted side reactions or degradation.[4]

Decomposition Pathways Overview

cluster_start Starting Material cluster_conditions Stress Conditions cluster_products Decomposition Products A This compound B Aqueous Acid/Base, Heat A->B Hydrolysis C High Temperature A->C Thermal D UV/Visible Light A->D Photolysis E Strong Acid/Base, High Heat A->E Degradation P1 8-Nitroquinolin-2(1H)-one (Hydrolysis Product) B->P1 P2 NOx Fumes C->P2 P3 Photodegradants D->P3 P4 Ring-Opened Byproducts E->P4

Caption: Primary decomposition pathways for this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered when working with this compound in a direct question-and-answer format.

Q1: My reaction mixture turned dark, and TLC/LC-MS analysis shows a complex mixture with a new, very polar spot. What is happening?

A: This is a classic sign of decomposition. The dark coloration often indicates the formation of polymeric or degraded material, while the new, polar spot is almost certainly the hydrolysis product, 8-nitroquinolin-2(1H)-one.[1][2] This occurs when the chloro group at the C2 position is displaced by water.

Causality: The quinoline nitrogen and the 8-nitro group make the C2 position highly electrophilic and thus susceptible to nucleophilic attack. Water, although a weak nucleophile, can readily attack this position, especially if the reaction is heated or if acidic/basic conditions are present which can activate the substrate.[1]

Solution:

  • Rigorously Exclude Water: Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

  • Control pH: If an acid is required, use a non-aqueous source (e.g., HCl in dioxane).[1] For base-mediated reactions, use non-nucleophilic, anhydrous bases like potassium carbonate or cesium carbonate.

  • Lower Reaction Temperature: Hydrolysis is kinetically slower at lower temperatures.[1] Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Q2: I am attempting a nucleophilic substitution with an amine, but the yield is consistently low, even under anhydrous conditions. Why?

A: Low reactivity in SNAr reactions, even with a seemingly activated substrate, can stem from several factors beyond simple decomposition.

Causality:

  • Steric Hindrance: The peri-interaction between the C8-nitro group and a nucleophile approaching the C2 position can create steric strain in the transition state, slowing the reaction.

  • Poor Nucleophile: The amine you are using may not be sufficiently nucleophilic to react at a practical rate at moderate temperatures.

  • Inappropriate Base/Solvent: The choice of base and solvent is critical. The base must be strong enough to deprotonate the nucleophile (if required) but not so strong as to cause degradation. The solvent must be polar and aprotic (e.g., DMF, DMSO) to solvate the intermediate Meisenheimer complex and facilitate the reaction.

Solution:

  • Increase Nucleophilicity: If using a primary or secondary amine, consider adding a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to ensure the amine is in its more nucleophilic free-base form.

  • Optimize Temperature: Cautiously increase the reaction temperature in increments (e.g., from 60 °C to 80 °C) while carefully monitoring for the appearance of hydrolysis or degradation byproducts via TLC or LC-MS.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.

  • Consider Catalysis: In some cases, phase-transfer catalysts can enhance reaction rates, particularly in biphasic systems.[5]

Q3: How should I handle and store this compound to ensure its long-term stability?

A: Proper storage is critical to prevent slow degradation over time.

Solution:

  • Solid Storage: Store the compound as a solid in a tightly sealed container in a cool, dark, and dry place.[1] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage.

  • Solution Storage: Avoid storing the compound in solution for extended periods. If a stock solution is required, prepare it fresh in a high-purity, anhydrous, aprotic solvent. Do not store in protic or acidic solutions.[1]

Troubleshooting Decision Tree

Start Reaction Issue with This compound Q1 Primary Symptom? Start->Q1 A1 Dark Color & New Polar Spot on TLC Q1->A1 A2 Low Yield or No Reaction Q1->A2 A3 Inconsistent Results Q1->A3 A1_Cause Likely Hydrolysis or Degradation A1->A1_Cause A1_Sol Solution: 1. Use anhydrous solvents/reagents. 2. Buffer pH to neutral if possible. 3. Lower reaction temperature. A1_Cause->A1_Sol A2_Cause Insufficient Reactivity or Competing Pathways A2->A2_Cause A2_Sol Solution: 1. Increase temperature cautiously. 2. Use a stronger nucleophile/base. 3. Switch to polar aprotic solvent (DMF, DMSO). A2_Cause->A2_Sol A3_Cause Substrate Instability or Variable Conditions A3->A3_Cause A3_Sol Solution: 1. Check storage conditions. 2. Prepare stock solutions fresh. 3. Ensure inert atmosphere. A3_Cause->A3_Sol

Caption: A decision tree for troubleshooting common reaction issues.

Part 3: Recommended Protocols & Methodologies

To ensure success, it is crucial to employ protocols designed to mitigate the inherent instability of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust starting point for reacting this compound with amine or alcohol nucleophiles.

Objective: To substitute the C2-chloro group while minimizing hydrolysis and degradation.

Methodology:

  • Vessel Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and condenser under vacuum with a heat gun, or by oven-drying. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Solvent and Nucleophile: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO; see table below) via syringe. Add the nucleophile (amine or alcohol, 1.1-1.5 eq). If the nucleophile is a solid, it can be added with the starting material and base.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes. If no reaction is observed by TLC/LC-MS, gradually heat the reaction to the desired temperature (typically 60-100 °C).

  • Monitoring: Monitor the reaction progress every 1-2 hours. Avoid unnecessarily long reaction times at elevated temperatures.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ChoiceRationale & Citation
Solvent Anhydrous DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate and facilitate SNAr. Anhydrous nature prevents hydrolysis.[5]
Base K₂CO₃, Cs₂CO₃, DIPEANon-nucleophilic bases prevent competition with the primary nucleophile and minimize degradation.
Temperature 25 °C to 100 °CStart at a lower temperature to control reactivity and minimize side reactions. Increase only as needed to drive the reaction to completion.[1]
Atmosphere Nitrogen or ArgonPrevents the introduction of atmospheric moisture, which is a primary cause of hydrolysis.[1]
Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is essential for understanding the stability profile of this compound under various stress conditions, which is critical for developing robust analytical methods and formulations.[6]

Objective: To intentionally degrade the compound to identify potential degradation products and degradation pathways.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at the same time points as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at the same time points.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C. Withdraw samples at 24 and 48 hours, prepare solutions, and analyze.

  • Photostability: Expose a solid sample to a light source compliant with ICH Q1B guidelines. Analyze and compare with a sample stored in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with MS detection (LC-MS), to separate and identify the parent compound and any degradants.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Chloro-8-nitroquinoline. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions to ensure your synthesis is efficient, safe, and reproducible.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of this compound, which is commonly prepared from 8-nitroquinolin-2(1H)-one (or its tautomer, 2-hydroxy-8-nitroquinoline) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅).

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or I've only recovered the starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent challenge when scaling up. The primary causes often revolve around reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: On a larger scale, mass transfer limitations can become significant. Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion and to act as the solvent.

    • Recommendation: A common molar ratio is a 5 to 10-fold excess of POCl₃ relative to the 8-nitroquinolin-2(1H)-one substrate. For reactions that are particularly stubborn, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

  • Reaction Temperature Too Low: The conversion of the hydroxyl group to the chloride is an endothermic process requiring significant thermal energy.

    • Recommendation: Ensure the reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 105-107 °C) and maintained there for an adequate duration (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Quality of Reagents: Phosphorus oxychloride can hydrolyze over time if exposed to atmospheric moisture, forming phosphoric acid and HCl, which will not effectively chlorinate the substrate.[1]

    • Recommendation: Use a fresh, unopened bottle of POCl₃ or distill older stock before use. Ensure all glassware is rigorously dried before starting the reaction.

  • Incomplete Hydrolysis of PCl₅ (if used): If PCl₅ is used in conjunction with POCl₃, it must be fully consumed to generate the active chlorinating species.

    • Recommendation: When using PCl₅, it is often added portion-wise to the substrate in POCl₃ at a lower temperature before heating to reflux. This allows for controlled reaction initiation.

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turned into a dark, viscous tar, making product isolation nearly impossible. What causes this and how can it be prevented?

Answer:

Tar formation is a classic problem in quinoline synthesis, particularly under harsh acidic and high-temperature conditions, akin to challenges seen in Skraup reactions.[2][3]

Potential Causes & Solutions:

  • Excessive Reaction Temperature or Time: Prolonged heating or temperatures significantly above the reflux point of POCl₃ can lead to polymerization and decomposition of the nitroquinoline core.

    • Recommendation: Use a well-calibrated heating mantle with a thermocouple to maintain a steady reflux. Do not overheat. Monitor the reaction and stop heating once the starting material is consumed.

  • Presence of Impurities in the Starting Material: Impurities can act as catalysts for polymerization.

    • Recommendation: Recrystallize the 8-nitroquinolin-2(1H)-one starting material before use to ensure high purity.

  • Improper Quenching Technique: The quenching of excess POCl₃ is highly exothermic and can cause localized heating and degradation if not controlled.[4][5]

    • Recommendation: After the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring. This ensures that the heat generated during the hydrolysis of POCl₃ is effectively dissipated. Perform this step in a well-ventilated fume hood.

Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to isolate a pure product from the reaction mixture. What is the best workup and purification strategy?

Answer:

Effective purification is critical for obtaining high-quality this compound.

Workup and Purification Steps:

  • Controlled Quenching: As mentioned, slowly pour the cooled reaction mixture onto a large excess of crushed ice. This will hydrolyze the remaining POCl₃ and precipitate the crude product.

  • Neutralization: The resulting aqueous solution will be highly acidic due to the formation of phosphoric and hydrochloric acids. Slowly neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7. This step is crucial for precipitating the product, which is less soluble in neutral water.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. A final wash with a small amount of cold ethanol or methanol can help remove some organic impurities.[6]

  • Recrystallization: The most effective method for purifying the crude product is recrystallization.

    • Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are commonly used. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

Purification Step Purpose Key Considerations
Ice Quenching Hydrolyze excess POCl₃ and precipitate the product.Perform slowly and with vigorous stirring to control the exotherm.
Neutralization Increase the precipitation of the product.Add base slowly to avoid excessive heat generation.
Washing Remove inorganic salts and some impurities.Use cold solvents to minimize product loss.
Recrystallization Achieve high purity of the final product.Choose a solvent in which the product has high solubility when hot and low solubility when cold.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the chlorination of 8-nitroquinolin-2(1H)-one with POCl₃?

A1: The reaction proceeds through the conversion of the hydroxyl group of the 2-hydroxy-8-nitroquinoline tautomer into a better leaving group. The phosphorus oxychloride acts as both a reagent and a solvent. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. A chloride ion, either from POCl₃ or PCl₅ if added, then acts as a nucleophile, attacking the C2 position of the quinoline ring and displacing the phosphate group to yield the this compound product.

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)?

A2: Both POCl₃ and PCl₅ are highly corrosive and toxic.

  • Phosphorus Oxychloride (POCl₃): It is a clear, fuming liquid that reacts violently with water to produce phosphoric acid and toxic hydrogen chloride gas.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[7][1][8] Inhalation can be fatal and may cause pulmonary edema.[8]

  • Phosphorus Pentachloride (PCl₅): It is a solid that also reacts vigorously with water. It is corrosive and can cause severe irritation and burns.

  • Safety Precautions: Always handle these reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and chemical splash goggles with a face shield. Have an emergency eyewash and shower readily accessible.[7]

Q3: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride?

A3: While thionyl chloride and oxalyl chloride are effective chlorinating agents for converting carboxylic acids and alcohols to chlorides, they are generally less effective for the conversion of hydroxypyridines and hydroxyquinolines. Phosphorus oxychloride is the reagent of choice for this transformation due to its high boiling point, which allows the reaction to be conducted at the necessary high temperatures, and its effectiveness in this specific reaction.

Q4: My final product is a pale yellow solid. Is this expected?

A4: Yes, pure this compound is typically described as a pale yellow or light-tan crystalline solid.[6] A darker color may indicate the presence of impurities, which can often be removed by an additional recrystallization step, possibly with the use of activated carbon to decolorize the solution.

Part 3: Experimental Protocol & Workflow

Detailed Protocol for Synthesis of this compound

Disclaimer: This protocol is intended for trained professionals in a laboratory setting. Adhere to all institutional safety guidelines.

Materials and Equipment:

  • 8-nitroquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle with a magnetic stirrer and thermocouple

  • Large beaker with crushed ice

  • Saturated sodium bicarbonate solution

  • Buchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and equipped with a drying tube.

  • Reagent Addition: In the flask, add 8-nitroquinolin-2(1H)-one (1 equivalent). In a well-ventilated fume hood, carefully add phosphorus oxychloride (5-10 equivalents).

  • Reaction: Stir the mixture and slowly heat it to reflux (approx. 105-107 °C) using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction's progress by TLC.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic slurry until the pH is neutral (pH ~7). The crude product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with plenty of cold water.

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization from a suitable solvent (e.g., ethanol).

  • Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Workflow Diagrams

Synthesis Workflow:

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 8-nitroquinolin-2(1H)-one and POCl3 to flask B 2. Heat to Reflux (105-107°C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D E 5. Quench on Ice D->E F 6. Neutralize (pH 7) E->F G 7. Filter & Wash Solid F->G H 8. Recrystallize (e.g., Ethanol) G->H I 9. Dry under Vacuum H->I J Pure this compound I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic:

Troubleshooting cluster_yield Low Yield Issue cluster_purity Purity Issue Start Problem Encountered Yield Low Yield / No Reaction Start->Yield Purity Tarry Byproducts Start->Purity CheckTemp Check Reaction Temp (Reflux?) Yield->CheckTemp CheckReagents Check Reagent Quality (Fresh POCl3?) Yield->CheckReagents CheckStoich Check Stoichiometry (Sufficient Excess?) Yield->CheckStoich ControlTemp Control Temperature (Avoid Overheating) Purity->ControlTemp ControlQuench Control Quenching (Slow addition to ice) Purity->ControlQuench PurifySM Purify Starting Material Purity->PurifySM

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Methods for Impurities in 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-8-nitroquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying impurities in this key chemical intermediate. Ensuring the purity of this compound is fundamental to controlling the impurity profile of the final Active Pharmaceutical Ingredient (API).

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust solutions to ensure the quality, safety, and efficacy of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in a sample of this compound?

A1: Impurities in this compound can originate from several sources: the synthetic route, subsequent degradation, or storage.[1][2] Understanding these potential impurities is the first step in developing a robust analytical method.

  • Process-Related Impurities: These are by-products formed during synthesis. The nitration of 2-chloroquinoline, a common synthetic route, can lack perfect regioselectivity, leading to the formation of positional isomers.

    • Positional Isomers: The most common impurities are other isomers such as 2-Chloro-5-nitroquinoline and 2-Chloro-6-nitroquinoline.

    • Starting Materials: Unreacted 2-chloroquinoline.

    • Intermediates: Incompletely nitrated or chlorinated precursors.

    • By-products from Quinoline Synthesis: If the parent quinoline ring is synthesized via methods like the Skraup or Doebner-von Miller reactions, expect residual starting materials like anilines or by-products from polymerization.[3][4][5]

  • Degradation Products: These impurities form when the substance is exposed to stress conditions like heat, light, humidity, acid, or base.[6][7] Forced degradation studies are essential to identify these.

    • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, potentially forming 2-Hydroxy-8-nitroquinoline.

    • Reduction Products: The nitro group can be reduced to a nitroso or amino group (e.g., 2-Chloro-8-aminoquinoline).

Q2: Which primary analytical technique is most suitable for analyzing impurities in this compound?

A2: The choice of technique depends on the properties of the impurities you are targeting. A multi-faceted approach is often necessary for comprehensive profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse and most recommended technique.[8][9] It is ideal for separating non-volatile process impurities and degradation products, especially positional isomers which have different polarities. A reversed-phase C18 column is a common starting point.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for identifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[10][11][12] However, the thermal lability of the nitro group can be a concern, potentially causing degradation in the hot GC inlet.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification.[8] It provides molecular weight information, which is invaluable for identifying unknown impurities discovered during HPLC analysis and for characterizing degradation products.

The following diagram outlines a logical workflow for selecting the appropriate analytical method.

MethodSelection start Define Analytical Goal: Impurity Profiling of This compound sub_goal Characterize Impurities: Volatile or Non-Volatile? start->sub_goal volatile Volatile / Semi-Volatile (e.g., Residual Solvents, Low MW Starting Materials) sub_goal->volatile Volatile non_volatile Non-Volatile (e.g., Isomers, Degradants, High MW Intermediates) sub_goal->non_volatile Non-Volatile gc_ms Primary Technique: GC-MS volatile->gc_ms hplc Primary Technique: HPLC-UV non_volatile->hplc lc_ms Confirmatory Technique: LC-MS for Identification hplc->lc_ms For Unknowns

Workflow for analytical method selection.
Q3: How do I perform a forced degradation study to develop a stability-indicating method?

A3: A forced degradation study intentionally stresses the drug substance to produce degradation products.[6][7][13][14] This is crucial for developing a "stability-indicating" analytical method—one that can reliably separate the intact substance from its degradation products, ensuring accurate measurement during stability testing.[15]

Key Stress Conditions to Evaluate:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat at a temperature below the melting point (e.g., 105°C).

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active substance.[13] If degradation is too rapid, reduce the stressor's concentration, temperature, or duration. Analyze all stressed samples using your developed HPLC method to confirm that all degradation peaks are well-resolved from the main this compound peak.

Troubleshooting Guide

HPLC-Related Issues

Q: My main peak for this compound is tailing or showing poor shape. What is the cause and how can I fix it?

A: Peak tailing is a common HPLC issue, often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.[16][17][18]

  • Causality 1: Silanol Interactions. The quinoline nitrogen is basic and can interact with acidic silanol groups on the surface of standard silica-based C18 columns. This is a very common cause of tailing for basic compounds.

    • Solution:

      • Lower Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid (0.1%) to the mobile phase.[19] At a pH of 2-3, the silanol groups will be protonated and less active, while the basic nitrogen on your analyte will be protonated and may exhibit better retention and shape.

      • Use a Base-Deactivated Column: Employ a column specifically designed for analyzing basic compounds. These columns have end-capping or hybrid particle technology to shield the silanols.

      • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 25-50 mM) to maintain a consistent pH on the column surface.

  • Causality 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Causality 3: Extra-Column Volume. Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

  • Causality 4: Column Void or Contamination. A void at the column inlet or strongly retained contaminants can distort peak shape.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this fails, replace the column. Using a guard column can prevent this.

The following decision tree provides a systematic approach to troubleshooting this specific issue.

PeakTailing start Problem: Peak Tailing Observed q1 Is the sample concentration high? start->q1 s1_yes Action: Dilute sample or reduce injection volume. q1->s1_yes Yes q2 Is the mobile phase pH optimized for a basic analyte? q1->q2 No s1_yes->q2 s2_yes Action: Add 0.1% formic acid or use a buffer at pH 2.5-3.0. q2->s2_yes No q3 Are you using a standard (non base-deactivated) C18 column? q2->q3 Yes s2_yes->q3 s3_yes Action: Switch to an end-capped or base-deactivated column. q3->s3_yes Yes q4 Has the column been used extensively? q3->q4 No s3_yes->q4 s4_yes Action: Try reversing and flushing. If unresolved, replace the column. q4->s4_yes Yes end Resolution: Symmetrical Peak q4->end No s4_yes->end

Decision tree for troubleshooting HPLC peak tailing.

Q: I'm seeing shifting retention times in my HPLC runs. What should I check?

A: Unstable retention times point to a lack of equilibrium or a change in the system.[16][17]

  • Check for Leaks: A small leak in the pump or fittings will cause flow rate fluctuations and retention time drift.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase. Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. If using a buffer, confirm the pH is identical. Premixing solvents can be more reliable than online mixing, especially for isocratic methods.

  • Column Temperature: Use a column oven. Fluctuations in ambient temperature will directly affect retention times.

  • Pump Performance: Air bubbles in the pump head can cause inconsistent flow. Degas the mobile phase thoroughly and purge the pump.

GC-MS Related Issues

Q: I am not seeing a molecular ion peak for this compound in my GC-MS analysis. Why?

A: The absence of a molecular ion is common in standard Electron Ionization (EI) GC-MS, especially for molecules with labile functional groups.

  • Causality: Fragmentation. The high energy of EI (typically 70 eV) can cause the molecular ion to fragment so extensively that it is not observed. The nitro group is particularly prone to fragmentation.

  • Solution 1: Use Soft Ionization. If available, use a softer ionization technique like Chemical Ionization (CI).[20] CI is less energetic and more likely to preserve the molecular ion (often as [M+H]⁺).

  • Solution 2: Cold EI. Advanced GC-MS systems with "Cold EI" can enhance molecular ions by analyzing vibrationally cold molecules, reducing fragmentation.[21]

  • Solution 3: Analyze Fragmentation Patterns. Even without a molecular ion, the fragmentation pattern is a reproducible fingerprint. You can still identify the compound by matching its fragmentation spectrum to a library or a known standard.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method provides a robust starting point for separating this compound from its potential non-volatile impurities.

ParameterRecommended SettingRationale
Instrumentation HPLC system with UV/PDA DetectorStandard for pharmaceutical impurity analysis.
Column C18, Base-Deactivated (e.g., 150 x 4.6 mm, 3.5 µm)C18 provides good hydrophobic retention. Base-deactivation is crucial to prevent peak tailing of the basic quinoline ring.[22]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress silanol interactions and ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 min, hold 5 minA gradient is necessary to elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume helps prevent column overload.
Detection UV at 254 nm and 320 nm (or PDA scan)Use a PDA detector to assess peak purity and select the optimal wavelength for all components.
Sample Prep. Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50)Dissolving in a solvent similar to the starting mobile phase ensures good peak shape for early eluting compounds.

Step-by-Step Methodology:

  • Prepare mobile phases A and B as described in the table. Ensure they are filtered and degassed.

  • Install the specified column and set the column oven temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Prepare the sample solution and a blank (diluent only).

  • Set up the instrument sequence, starting with a blank injection to ensure the system is clean.

  • Inject the sample and acquire the chromatogram using the specified gradient and detection settings.

  • Analyze the data, integrating all peaks and calculating the area percent for each impurity.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for analyzing thermally stable, volatile impurities like residual solvents.

ParameterRecommended SettingRationale
Instrumentation Gas Chromatograph with Mass SpectrometerProvides both separation and identification capabilities.
Column Non-polar Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)A "5% phenyl" column is a general-purpose column suitable for a wide range of volatile compounds.[12]
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Inert carrier gas standard for GC-MS.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe program starts at a low temperature to separate highly volatile solvents and ramps up to elute less volatile components.
Inlet Temp. 250 °CHot enough to volatilize the sample but low enough to minimize potential degradation of the analyte.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading when analyzing the main component.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for library matching.
Scan Range m/z 40-500Covers the expected mass range for solvents and small molecule impurities.

Step-by-Step Methodology:

  • Prepare a sample solution of this compound in a suitable volatile solvent (e.g., Dichloromethane) at approximately 1 mg/mL.

  • Set up the GC-MS instrument with the parameters listed above.

  • Perform a system bakeout and run a solvent blank to ensure the system is free of contaminants.

  • Inject 1 µL of the sample solution.

  • Acquire the total ion chromatogram (TIC).

  • Analyze the data by examining the mass spectrum of each peak and comparing it to the NIST mass spectral library for identification.

Method Validation Summary

Once a method is developed, it must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[15][23][24][25]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using PDA) shows no co-elution. Degradant peaks are well-resolved from the main peak (Resolution > 1.5).
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked impurity samples at different concentration levels.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 5-15% depending on the concentration level (lower for higher concentrations).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), pH (±0.2 units), or column temperature (±5 °C) are varied.

References

Validation & Comparative

Navigating the Bioactive Landscape of Chloro-Nitro Quinolines: A Comparative Guide to 2-Chloro-8-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, has been a successful strategy in the development of potent therapeutic agents. This guide delves into the biological activity of derivatives of 2-chloro-8-nitroquinoline, a scaffold of significant interest.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The presence of both a chloro and a nitro group on the quinoline ring is anticipated to significantly influence its biological profile. Chloro-substituted quinolines have a long history in medicine, most notably with the antimalarial drug chloroquine. The nitro group, a strong electron-withdrawing moiety, is a key feature in various antimicrobial and anticancer agents, often contributing to mechanisms involving the generation of reactive oxygen species or inhibition of key cellular enzymes.[3][4]

Comparative Anticancer Activity of Chloro-Nitro-Quinoline Derivatives

In the absence of data for the parent this compound, we turn our attention to a study on a series of acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline, which provides valuable insights into the structure-activity relationship of this class of compounds. These derivatives were evaluated for their in vitro antiproliferative activity against the human cervical cancer cell line (HeLa).[5]

Table 1: In Vitro Anticancer Activity of 4-Chloro-8-nitro-1,2-dihydroquinoline Acylhydrazone Derivatives against HeLa Cells [5]

Compound IDR Group (Substituent on Phenyl Ring)IC50 (µM)
Parent Scaffold (4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde)Data Not Available
Derivative 1 -H> 50
Derivative 2 4-CH335.2
Derivative 3 4-OCH328.4
Derivative 4 4-F25.1
Derivative 5 4-Cl22.5
Derivative 6 4-Br20.3
Derivative 7 4-NO218.8

IC50: The concentration of the compound that inhibits 50% of cell growth.

The data clearly demonstrates that the derivatization of the parent scaffold with different substituted phenylhydrazides significantly impacts the anticancer activity. The unsubstituted derivative showed minimal activity, while the introduction of various functional groups at the para-position of the phenyl ring led to a notable increase in cytotoxicity. A clear trend is observed where electron-withdrawing groups enhance the antiproliferative effect, with the 4-nitro substituted derivative exhibiting the highest potency.[5]

Mechanistic Insights from Related Compounds

The precise mechanism of action for this compound derivatives is yet to be fully elucidated. However, insights can be drawn from structurally related compounds. Nitroquinoline derivatives are often associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[3][6] Additionally, the planar quinoline ring system allows for potential intercalation with DNA, disrupting replication and transcription processes. Some chloro-nitroquinoline compounds are also hypothesized to inhibit key enzymes like topoisomerases, which are crucial for maintaining DNA topology.[3]

Experimental Protocols

Synthesis of Acylhydrazone Derivatives of 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde

A representative synthetic protocol for the preparation of the acylhydrazone derivatives is outlined below. This multi-step synthesis begins with the Vilsmeier-Haack reaction to form the key aldehyde intermediate.

Step 1: Synthesis of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde

  • To a stirred solution of an appropriate acetanilide in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then heated and stirred for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde intermediate.

Step 2: Synthesis of Acylhydrazone Derivatives

  • A solution of the 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde intermediate in a suitable solvent (e.g., ethanol) is prepared.

  • To this solution, an equimolar amount of the desired substituted phenylhydrazide is added.

  • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the final acylhydrazone derivative.

Synthesis_Workflow Acetanilide Acetanilide Intermediate 4-chloro-8-nitro-1,2-dihydro- quinoline-3-carbaldehyde Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Intermediate Final_Product Acylhydrazone Derivative Intermediate->Final_Product Condensation Substituted_Hydrazide Substituted Phenylhydrazide Substituted_Hydrazide->Final_Product MTT_Assay_Workflow A Seed HeLa cells in 96-well plates B Treat with varying concentrations of compounds A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-8-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit drastically different pharmacological, toxicological, and physical properties. The chloro-nitro-substituted quinoline scaffold is a recurring motif in medicinal chemistry, making the unambiguous differentiation of its isomers a critical analytical challenge.

This guide provides a comprehensive spectroscopic framework for distinguishing 2-Chloro-8-nitroquinoline from its constitutional isomers. We will move beyond a simple recitation of data, delving into the causal relationships between substituent position and spectral output. By synthesizing principles from Nuclear Magnetic Resonance (NMR), Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), we offer researchers a robust, multi-technique approach to confirm isomeric identity. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in analytical outcomes.

Understanding the Isomeric Landscape of Chloro-Nitroquinolines

The quinoline ring is a bicyclic aromatic heterocycle with seven available positions for substitution. The placement of the chloro (-Cl) and nitro (-NO₂) groups, both of which are strongly electron-withdrawing, fundamentally alters the electronic and steric environment of the molecule. This guide will focus on the principles that allow for the differentiation of these isomers.

Caption: Numbering convention for the quinoline heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton (¹H) and carbon (¹³C) nucleus. The positions of the electron-withdrawing -Cl and -NO₂ groups cause predictable shifts in the NMR signals.[1]

Causality Behind the Shifts:

  • Electron-Withdrawing Effect: Both -Cl (inductively) and -NO₂ (inductively and by resonance) groups pull electron density away from the aromatic rings. This "deshields" nearby nuclei, causing their signals to shift downfield (to a higher ppm value) in both ¹H and ¹³C NMR spectra.[1] The effect is most pronounced at the ortho and para positions relative to the substituent.

  • Anisotropic Effects: The π-electron clouds of the aromatic rings and the N=O bonds of the nitro group create magnetic fields. Depending on a nucleus's position relative to these fields, it can be either shielded (shifted upfield) or deshielded (shifted downfield).

Predictive ¹H NMR Comparison

While a complete experimental dataset for every isomer is not publicly available, we can predict the key differentiating features based on established principles for substituted quinolines.[2][3] For this compound, we expect:

  • H-3 and H-4: The presence of the -Cl group at C-2 will significantly deshield H-3 and H-4.

  • H-7: The -NO₂ group at C-8 will strongly deshield the peri-proton H-7.

  • H-5 and H-6: These protons will be the least affected by the substituents and are expected to appear furthest upfield in the aromatic region.

In contrast, an isomer like 8-Chloro-5-nitroquinoline would show:

  • H-4 and H-6: Strongly deshielded by the adjacent -NO₂ group at C-5.

  • H-7: Deshielded by the -Cl group at C-8.

G substituent Substituent Position (-Cl or -NO2) ewg Electron-Withdrawing Effect (Inductive & Resonance) substituent->ewg causes deshielding Deshielding of Nuclei ewg->deshielding leads to ortho_para Effect is Strongest at ortho & para Positions ewg->ortho_para downfield Downfield Chemical Shift (Higher ppm) deshielding->downfield results in

Caption: Logical flow of substituent effects on NMR chemical shifts.

Predictive Data Summary: ¹H and ¹³C NMR
IsomerExpected Key ¹H NMR Features (δ, ppm)Expected Key ¹³C NMR Features
This compound H-7 significantly downfield; H-3 and H-4 downfield.C-2 and C-8 are significantly deshielded and show reduced intensity (quaternary). C-8a and C-4a also strongly affected.
3-Chloro-5-nitroquinoline H-2 and H-4 strongly downfield (ortho to -Cl); H-6 and H-4 downfield (ortho/para to -NO₂).C-3 and C-5 are quaternary and deshielded. C-2, C-4, and C-6 are most affected.
8-Chloro-2-nitroquinoline H-7 downfield (ortho to -Cl); H-3 downfield (ortho to -NO₂).C-8 and C-2 are quaternary and deshielded. C-3, C-4a, C-7, and C-8a are most affected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For chloro-nitroquinolines, the key diagnostic peaks are the N-O stretches of the nitro group and the C-Cl stretch.

Causality Behind Vibrational Frequencies:

  • N-O Stretching: The -NO₂ group has two characteristic, strong stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[4][5] For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6][7] The precise position is sensitive to the electronic environment; increased electron withdrawal from the ring can slightly alter these frequencies.

  • C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1100-1000 cm⁻¹ region.

  • C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Predictive FTIR Comparison

While all isomers will show these characteristic bands, subtle shifts can be used for differentiation. For instance, the electronic communication between the -Cl and -NO₂ groups can influence the N-O bond order. If the groups are in positions that enhance resonance withdrawal (e.g., para to each other through the ring system), a slight shift in the N-O stretching frequencies might be observed compared to an isomer where such communication is limited.

Predictive Data Summary: Key FTIR Bands (cm⁻¹)
IsomerAsymmetric N-O StretchSymmetric N-O StretchC-Cl StretchKey Differentiator
This compound ~1530-1510~1350-1330~1080-1040Baseline for comparison.
Isomers with Conjugation Potentially shifted to lower wavenumbers due to enhanced resonance.Potentially shifted to lower wavenumbers.Largely unaffected.Subtle shifts in N-O stretching frequencies relative to the baseline.
Isomers without Conjugation Frequencies closer to baseline.Frequencies closer to baseline.Largely unaffected.Minimal deviation from the baseline N-O frequencies.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation.

Causality Behind Absorption Shifts:

  • Chromophores & Auxochromes: The quinoline ring system is the primary chromophore. The -NO₂ and -Cl groups act as auxochromes that modify the absorption characteristics. The nitro group, with its ability to extend conjugation through resonance, typically causes a bathochromic shift (shift to longer wavelengths).[8][9]

  • Positional Effects: The extent of this shift depends on the isomer. When the nitro group is positioned to maximize its resonance interaction with the entire π-system, a larger bathochromic shift is expected.

Predictive UV-Vis Comparison

Isomers where the nitro group is on the benzenoid ring (e.g., positions 5, 6, 7, 8) will have different λ_max values than those where it is on the pyridine ring. The relative positions of the -Cl and -NO₂ groups will further modulate these values. For example, an isomer allowing for a fully conjugated "push-pull" system would likely have the longest λ_max.

Mass Spectrometry (MS): Deconstructing by Mass-to-Charge Ratio

In mass spectrometry, molecules are ionized and fragmented. While all constitutional isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns can differ.

Causality Behind Fragmentation:

  • Isotopic Signature: The presence of a chlorine atom is readily identified by the M+2 peak, which will have an intensity approximately one-third that of the molecular ion peak (M⁺), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]

  • Characteristic Losses: The fragmentation of nitroaromatic compounds often involves the loss of neutral radicals or molecules such as •NO, •NO₂, and HNO₂.[11][12] Halogenated compounds can lose a halogen radical (e.g., •Cl).[13]

  • Ortho Effects: The relative positions of the substituents can influence fragmentation. For example, an "ortho effect" might occur where adjacent groups interact during fragmentation, leading to a unique fragment ion not seen in other isomers.

Predictive MS Comparison

The primary differentiation will come from the relative intensities of the fragment ions. The stability of the resulting fragment ions, which is dictated by the original positions of the substituents, will determine the most favorable fragmentation pathways. An isomer that can form a particularly stable fragment ion through a specific pathway will show a more intense peak for that fragment.

Standardized Experimental Protocols

To ensure data is reliable and comparable, standardized protocols are essential.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline isomer.[2]

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and invert gently several times to ensure complete dissolution.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum with appropriate spectral width and number of scans.

    • Acquire a standard 1D ¹³C spectrum (proton-decoupled).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS peak at 0.00 ppm.

    • Integrate the ¹H signals and identify peak multiplicities.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping with isopropyl alcohol.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label significant peaks.

G start Start: Purified Isomer Sample prep_nmr Prepare NMR Sample (Solvent + TMS) start->prep_nmr prep_ftir Prepare FTIR Sample (ATR) start->prep_ftir prep_uv Prepare UV-Vis Sample (Dilute Solution) start->prep_uv prep_ms Prepare MS Sample (Direct Infusion/GC) start->prep_ms acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr acq_ftir Acquire IR Spectrum prep_ftir->acq_ftir acq_uv Acquire UV-Vis Spectrum prep_uv->acq_uv acq_ms Acquire Mass Spectrum prep_ms->acq_ms analyze Compare Spectra to Predicted Data & Standards acq_nmr->analyze acq_ftir->analyze acq_uv->analyze acq_ms->analyze identify Confirm Isomer Identity analyze->identify

Caption: General workflow for multi-technique spectroscopic identification.

Conclusion

The differentiation of this compound and its isomers is a tractable but nuanced analytical problem. No single technique provides a complete picture; rather, a synergistic approach is required. ¹H NMR spectroscopy serves as the primary tool for definitive structural elucidation by mapping the unique electronic environment of each isomer. FTIR provides rapid confirmation of the key functional groups and can offer subtle clues based on vibrational shifts. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) while offering supporting evidence through isomer-specific fragmentation patterns. Finally, UV-Vis spectroscopy can provide complementary data related to the overall conjugation of the π-electron system. By understanding the causal principles behind the spectral data and employing standardized protocols, researchers can confidently and accurately determine the identity of their target chloro-nitroquinoline isomer.

References

A Comparative Guide to Validating the Structure of 2-Chloro-8-nitroquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the unambiguous structural validation of reaction products is a cornerstone of scientific rigor. The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for the development of new chemical entities. Specifically, 2-chloro-8-nitroquinoline serves as a versatile precursor, readily undergoing nucleophilic aromatic substitution (SNAr) at the C2 position. However, the introduction of new functional groups necessitates a robust and multi-faceted validation strategy to confirm the desired regiochemistry and rule out potential isomeric byproducts.

This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of products derived from this compound. We will explore a case study involving the reaction with an amine and an azide nucleophile, highlighting how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide a self-validating system for structural confirmation.

The Synthetic Challenge: Ensuring Regioselective Substitution

The chlorine atom at the C2 position of this compound is activated towards nucleophilic attack by the electron-withdrawing effects of the quinoline nitrogen and the nitro group at C8. This makes it a prime site for functionalization. However, depending on the nature of the nucleophile, particularly ambident nucleophiles, the possibility of alternative reaction pathways exists, leading to isomeric products that may possess vastly different biological activities and physicochemical properties.

Part 1: The Amine Substitution – A Seemingly Straightforward Case

A common transformation is the displacement of the C2 chloride with an amine, such as ammonia, to yield 2-amino-8-nitroquinoline. While this reaction is generally expected to proceed as planned, rigorous validation is essential.

Experimental Protocol: Synthesis of 2-Amino-8-nitroquinoline
  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of aqueous ammonia (10-20 eq).

  • Heating: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with water and a small amount of cold ethanol. If necessary, recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the purified product.

Comparative Validation Workflow

The following workflow illustrates the logical process of validating the structure of the aminated product.

G cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_conclusion Conclusion start This compound + NH3 ms Mass Spectrometry (MS) start->ms Confirm Molecular Weight nmr_1h 1H NMR Spectroscopy ms->nmr_1h Proceed if MW matches nmr_13c 13C NMR Spectroscopy nmr_1h->nmr_13c Analyze proton environment hsqc 2D NMR (HSQC) nmr_13c->hsqc Analyze carbon skeleton structure Validated Structure: 2-Amino-8-nitroquinoline hsqc->structure Correlate H-C bonds

Caption: Workflow for the synthesis and structural validation of 2-amino-8-nitroquinoline.

Data Interpretation: A Multi-Technique Approach

To confidently assign the structure as 2-amino-8-nitroquinoline, we must analyze the data from multiple orthogonal techniques. Let's compare the expected data for the correct product versus a hypothetical isomeric impurity where the amino group has somehow substituted at a different position (e.g., C4, although less likely).

Table 1: Comparative Spectroscopic Data for Potential Amination Products

Analytical TechniqueExpected Data for 2-Amino-8-nitroquinolineData Indicating an Isomeric ProductRationale for Differentiation
Mass Spectrometry (MS) [M+H]⁺ = 190.05 [M+H]⁺ = 190.05MS alone cannot distinguish between isomers. It only confirms the elemental composition.
¹H NMR (DMSO-d₆) Doublet at ~8.2 ppm (H4), Doublet at ~6.8 ppm (H3), Broad singlet for NH₂ ~7.0 ppmDifferent chemical shifts and coupling patterns for the protons on the pyridine ring.The distinct coupling between H3 and H4 (J ≈ 9 Hz) is characteristic. The absence of a proton signal corresponding to the C2 position is key.
¹³C NMR (DMSO-d₆) C2 signal at ~158 ppm, C4 at ~138 ppm, C3 at ~108 ppm.Shift of the carbon bearing the amino group to a different characteristic region.The downfield shift of C2 due to the attached nitrogen is a strong indicator of the substitution site.
HSQC (DMSO-d₆) Correlation between the H3 proton signal (~6.8 ppm) and the C3 carbon signal (~108 ppm).Absence of the H3-C3 correlation and presence of a correlation corresponding to a different C-H bond.This 2D NMR technique directly links protons to their attached carbons, providing unambiguous evidence of the C-H framework.[1]

Part 2: The Azide Substitution – Unmasking a Hidden Isomer

The reaction of this compound with sodium azide is more complex. While the initial product is expected to be 2-azido-8-nitroquinoline, azides can exist in equilibrium with their cyclic tetrazole tautomers. This azide-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry.[2][3] Thus, the reaction could potentially yield 8-nitrotetrazolo[1,5-a]quinoline.

Experimental Protocol: Reaction with Sodium Azide
  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add sodium azide (1.5 - 2.0 eq) portion-wise.

  • Heating: Heat the mixture at 80-100 °C for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

The Structural Dichotomy: Azide vs. Tetrazole

The validation process must now differentiate between two distinct isomeric structures: the open-chain azide and the fused tetrazole.

G cluster_synthesis Synthesis cluster_validation Structural Differentiation cluster_products Potential Products start This compound + NaN3 ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy ms->ir MW Confirmed nmr 1H & 13C NMR ir->nmr Functional Group Analysis azide Product A: 2-Azido-8-nitroquinoline nmr->azide NMR supports Azide tetrazole Product B: 8-Nitrotetrazolo[1,5-a]quinoline nmr->tetrazole NMR supports Tetrazole

References

A Comparative Guide to Catalytic Cross-Coupling with 2-Chloro-8-nitroquinoline: Strategies for a Challenging Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Challenge of 2-Chloro-8-nitroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] Specifically, the 2-substituted-8-nitroquinoline framework is a critical building block for novel therapeutics, including potential anticancer and antimalarial drugs. The nitro group at the C-8 position and the chloro substituent at the C-2 position provide crucial handles for synthetic diversification, allowing for the systematic modulation of a molecule's physicochemical and biological properties.

However, the very features that make this compound a versatile precursor also render it a challenging substrate for cross-coupling reactions. The chlorine atom at the 2-position of the electron-deficient quinoline ring is notoriously unreactive towards the initial oxidative addition step in many catalytic cycles.[2] This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound, offering researchers a data-driven framework for catalyst selection in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions. We will delve into the causality behind experimental choices, providing detailed protocols and mechanistic insights to empower scientists in their synthetic endeavors.

Pillar 1: Mechanistic Foundations of Cross-Coupling

At the heart of the most prevalent cross-coupling reactions lies a catalytic cycle typically involving a low-valent transition metal, most commonly palladium.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing reactions with difficult substrates. The cycle universally consists of three fundamental steps:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[5][6]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. In C-N couplings, this step involves coordination of the amine followed by deprotonation.[7][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[9]

The efficiency of this cycle is profoundly influenced by the choice of ligands coordinated to the palladium atom. For unreactive aryl chlorides, bulky and electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[10][11] These ligands stabilize the Pd(0) state, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[5][11]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (or N-Coordination) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Product (Ar-R) Ar-Pd(II)-R(L_n)->Ar-R Ar-Cl This compound (Ar-Cl) Ar-Cl->Ar-Pd(II)-Cl(L_n) R-M Coupling Partner (R-M or R-NH2) R-M->Ar-Pd(II)-R(L_n)

Figure 1: Generalized Palladium Catalytic Cycle.

Pillar 2: Comparative Catalyst Performance for this compound

The choice of catalyst is not universal; it is dictated by the specific bond being formed. Below, we compare catalyst systems for the most common cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds.[12][13] For a substrate like this compound, the primary challenge is the initial C-Cl bond activation. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[2] Success hinges on using palladium precursors combined with sterically hindered and electron-donating biarylphosphine ligands, often referred to as Buchwald ligands.

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O11010>95
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9024<20
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O8518~60

Table 1: Comparative data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. Data is representative of typical outcomes for challenging aryl chlorides.

The superior performance of systems with SPhos and XPhos (Entries 1 & 2) is directly attributable to their ability to form highly active, monoligated Pd(0) species that readily undergo oxidative addition with the C-Cl bond.[2][11]

This protocol is adapted from established procedures for aryl chlorides.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd(0)->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd(0) Reductive Elimination Product Ar-Ar' Transmetal->Product ArCl Ar-Cl ArCl->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[10][14][15] Similar to C-C coupling, this transformation requires potent catalytic systems for this compound, typically involving a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine-palladium complex.

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene1008>90
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10012>90
3Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Dioxane11024~45
4Pd(PPh₃)₄ (5)-NaOtBuToluene10024No Reaction

Table 2: Comparative data for the Buchwald-Hartwig amination of this compound with morpholine. Data is representative and highlights the need for advanced ligands.

The use of highly specialized biarylphosphine ligands like BrettPhos and RuPhos (Entries 1 & 2) is critical.[16][17] These ligands create a sterically demanding environment around the palladium center that promotes the crucial C-N reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[5]

This protocol is based on state-of-the-art methods for C-N coupling.[9]

  • Inside a nitrogen-filled glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), BrettPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.).

  • Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C.

  • Stir for the required time (monitor by LC-MS).

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Buchwald_Hartwig_Workflow start Start | Flame-dried vial under Argon reagents Add Reagents Ar-Cl Amine Base (NaOtBu) Pd₂(dba)₃ Ligand (BrettPhos) start->reagents solvent Add Solvent Anhydrous, Degassed Toluene reagents->solvent reaction Heat & Stir | 100 °C, 8-12 h solvent->reaction workup Workup Dilute with EtOAc Wash with H₂O & Brine reaction->workup purify Purification Column Chromatography workup->purify product Final Product | 2-Amino-8-nitroquinoline derivative purify->product

Figure 3: Experimental workflow for Buchwald-Hartwig amination.
C. Heck and Sonogashira Couplings

While less commonly reported for this specific substrate, Heck (vinylation) and Sonogashira (alkynylation) couplings represent valuable transformations.

  • Heck Coupling: This reaction pairs the aryl chloride with an alkene.[6][18][19] For this compound, phosphine-free conditions may be sluggish; therefore, catalyst systems similar to those in Suzuki coupling, or Herrmann's catalyst, are often required to achieve reasonable yields.

  • Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond and uniquely employs a dual-catalyst system of palladium and copper(I).[20][21][22] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[23]

ReactionPd CatalystOtherBaseSolventTemp (°C)Typical Outcome
Heck Pd(OAc)₂ / P(o-tol)₃-Et₃NDMF120Moderate Yields
Sonogashira PdCl₂(PPh₃)₂CuIEt₃NTHF60Good Yields

Table 3: General conditions for Heck and Sonogashira couplings with challenging aryl chlorides.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd(0)->OxAdd Ar-Cl OxAdd->Pd(0) Reductive Elimination (Ar-alkyne out) CuCl Cu(I)Cl CuAcetylide Cu(I)-Alkyne CuCl->CuAcetylide Alkyne + Base CuAcetylide->OxAdd Transmetalation CuAcetylide->CuCl Transmetalation

Figure 4: Interconnected catalytic cycles in the Sonogashira reaction.

Pillar 3: Emerging Frontiers - Nickel and Copper Catalysis

While palladium dominates the field, concerns over its cost and toxicity have spurred research into catalysts based on more earth-abundant metals like nickel and copper.[15][24]

  • Nickel Catalysis: Nickel is particularly adept at activating stubborn C-Cl bonds and can often outperform palladium for such substrates.[25][26] Nickel-catalyzed reactions can proceed through Ni(0)/Ni(II) cycles analogous to palladium or via single-electron transfer (SET) radical mechanisms, offering a distinct reactivity profile.[27][28] Ligands such as bipyridines and N-heterocyclic carbenes are common.[27]

  • Copper Catalysis: Modern copper catalysis has evolved far beyond the classical Ullmann condensation. With appropriate ligands (e.g., phenanthrolines, diamines), copper can effectively catalyze C-N, C-O, and C-C bond formations under much milder conditions than previously required.[29][30][31][32] It represents a highly cost-effective, albeit often less broadly applicable, alternative to palladium.

Conclusion and Strategic Outlook

The functionalization of this compound via cross-coupling is a challenging yet achievable goal that unlocks access to a rich chemical space for drug discovery and materials science. This guide demonstrates that overcoming the inherent low reactivity of the C-Cl bond is primarily a matter of rational catalyst and ligand selection.

Key Takeaways:

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, the most reliable and high-yielding results are obtained using palladium precursors (Pd(OAc)₂ or Pd₂(dba)₃) in combination with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and BrettPhos.

  • Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this substrate.

  • Emerging nickel-based catalysts present a powerful alternative, particularly for C-Cl bond activation, and should be considered when palladium systems fail.

  • Modern copper catalysis offers a cost-effective option, though its scope for this specific substrate is less explored.

Future research will likely focus on further developing robust, inexpensive, and environmentally benign base-metal catalysts to make the synthesis of these valuable quinoline derivatives more sustainable and accessible.

References

A Researcher's Guide to Evaluating the Cytotoxicity of Novel 2-Chloro-8-nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, owing to its presence in numerous natural and synthetic compounds with potent biological activities.[1][2][3] The strategic derivatization of the quinoline ring system allows for the fine-tuning of its pharmacological properties, making it a focal point in modern medicinal chemistry. This guide provides a comprehensive comparison of key cytotoxicity assays for evaluating a novel series of compounds synthesized from a 2-Chloro-8-nitroquinoline precursor. We will delve into the underlying principles of these assays, offer detailed experimental protocols, and present hypothetical data to guide researchers in making informed decisions for their drug discovery pipeline.

The Genesis of Novel Anticancer Candidates: Synthesis from this compound

The journey from a chemical precursor to a potential drug candidate is a meticulous process of design and synthesis. This compound serves as an excellent starting material for generating a diverse library of novel compounds.[4][5] The presence of a reactive chloro group at the 2-position and a nitro group at the 8-position offers avenues for various chemical modifications. For the purpose of this guide, we will consider a hypothetical series of compounds, designated QN-1, QN-2, and QN-3 , synthesized through nucleophilic substitution at the C2 position and reduction of the nitro group followed by further derivatization.

Part 1: A Comparative Analysis of Foundational Cytotoxicity Assays

The initial screening of newly synthesized compounds for anticancer activity invariably involves in vitro cytotoxicity assays. These assays provide the first glimpse into a compound's potential to inhibit cancer cell growth or induce cell death. The choice of assay is critical and depends on the research question, the nature of the compounds, and the cell lines being investigated. Here, we compare three widely used cytotoxicity assays: the MTT, SRB, and LDH assays.[1]

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that has been a workhorse in cytotoxicity testing for decades.[6][7]

Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The resulting formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[8]

Advantages:

  • Well-established and widely cited in the literature.

  • Relatively inexpensive and straightforward to perform.

  • Provides an indication of cellular metabolic health.

Disadvantages:

  • Can be influenced by compounds that affect mitochondrial respiration.

  • Requires a solubilization step, which can introduce variability.

  • The formazan crystals can be difficult to dissolve completely.

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is another colorimetric method that relies on the quantification of total cellular protein.[9][10][11]

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][12][13] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance of the solubilized dye is proportional to the total cellular protein mass, and thus to the cell number.[9][10]

Advantages:

  • Less susceptible to interference from compounds that affect metabolism.[12]

  • The endpoint is stable, and the plates can be stored after fixation.[12][13]

  • Offers good linearity and a high signal-to-noise ratio.[13]

Disadvantages:

  • Requires a fixation step, which adds to the protocol time.

  • Washing steps need to be performed carefully to avoid cell detachment.

LDH Assay: Gauging Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[14][15][16]

Principle: LDH is a stable enzyme present in the cytoplasm of all cells.[15][16] Upon cell lysis or membrane damage, LDH is released into the culture medium. The activity of this released LDH is then measured through a coupled enzymatic reaction that results in the formation of a colored product.[15][17] The amount of color formation is directly proportional to the number of dead or damaged cells.[16]

Advantages:

  • Directly measures cell death (necrosis or late apoptosis).

  • Non-destructive to the remaining viable cells, allowing for further analysis of the cell population.

  • Suitable for high-throughput screening.[15]

Disadvantages:

  • Less sensitive for detecting early apoptotic events where the membrane is still intact.

  • Can be affected by serum components in the culture medium that may have LDH activity.

Part 2: Experimental Design and Protocols

A robust experimental design is paramount for obtaining reliable and reproducible data. This section outlines the selection of appropriate cancer cell lines and provides detailed, step-by-step protocols for the MTT, SRB, and LDH assays.

Selection of Cancer Cell Lines

The choice of cell lines should ideally represent different cancer types to assess the broad-spectrum activity of the novel compounds. For our hypothetical study, we have selected three commonly used and well-characterized human cancer cell lines:

  • HeLa (Cervical Cancer): An immortal cell line derived from cervical cancer cells, HeLa cells have been instrumental in numerous scientific breakthroughs.[18][19][20][21][22] They are known for their robustness and rapid growth.[21]

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line, HepG2 cells are often used in studies of liver metabolism and toxicity.[23][24][25][26][27] They retain many of the differentiated functions of normal hepatocytes.[24][27]

  • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line that is estrogen receptor-positive.[28][29][30][31][32] It is a valuable model for studying hormone-responsive breast cancers.[30]

Experimental Workflow

The general workflow for screening the cytotoxicity of the novel quinoline compounds is depicted below.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Seed HeLa, HepG2, and MCF-7 cells in 96-well plates B Incubate for 24 hours to allow attachment A->B D Treat cells with compounds for 48 hours B->D C Prepare serial dilutions of QN-1, QN-2, and QN-3 C->D E Perform MTT, SRB, or LDH assay D->E F Measure absorbance/luminescence E->F G Calculate % cell viability F->G H Determine IC50 values G->H

Caption: General experimental workflow for cytotoxicity screening.

Detailed Assay Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9][12]

  • Washing: Wash the plate five times with 1% (v/v) acetic acid to remove excess dye.[9] Air dry the plate completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[17]

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these assays is to quantify the cytotoxic potential of the novel compounds. The primary metric used for this is the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability.

Hypothetical Cytotoxicity Data

The following tables summarize the hypothetical IC50 values (in µM) for our novel quinoline compounds (QN-1, QN-2, and QN-3) and the positive control, Doxorubicin, as determined by the MTT, SRB, and LDH assays across the three selected cancer cell lines.

Table 1: Cytotoxicity of Novel Quinoline Compounds (IC50 in µM) - MTT Assay

CompoundHeLaHepG2MCF-7
QN-1 12.518.225.1
QN-2 5.89.111.7
QN-3 2.34.56.8
Doxorubicin0.81.20.5

Table 2: Cytotoxicity of Novel Quinoline Compounds (IC50 in µM) - SRB Assay

CompoundHeLaHepG2MCF-7
QN-1 13.119.526.3
QN-2 6.29.812.4
QN-3 2.74.97.2
Doxorubicin0.91.40.6

Table 3: Cytotoxicity of Novel Quinoline Compounds (IC50 in µM) - LDH Assay

CompoundHeLaHepG2MCF-7
QN-1 >50>50>50
QN-2 25.438.945.1
QN-3 10.115.718.9
Doxorubicin2.53.81.9
Comparative Insights from the Data

From the hypothetical data, several key observations can be made:

  • Concordance between MTT and SRB assays: The IC50 values obtained from the MTT and SRB assays are quite similar for all compounds. This suggests that the primary mode of action of these compounds is likely cytostatic (inhibiting proliferation) or cytotoxic through mechanisms that do not significantly interfere with mitochondrial function.

  • Discrepancy with the LDH assay: The LDH assay yields significantly higher IC50 values, particularly for QN-1. This indicates that at concentrations where the MTT and SRB assays show significant growth inhibition, the compounds may not be causing substantial plasma membrane damage. This could imply that the compounds are inducing apoptosis, and the 48-hour time point may be too early to detect significant secondary necrosis.

  • Potency Ranking: Across all assays, the potency of the novel compounds follows the order QN-3 > QN-2 > QN-1. Compound QN-3 emerges as the most promising candidate for further investigation.

Part 4: Delving Deeper: Mechanistic Insights

The initial cytotoxicity screening provides a foundation for more in-depth mechanistic studies. Based on the initial data, it is plausible that the novel quinoline compounds induce cell death via apoptosis and/or cause cell cycle arrest.

Apoptosis: The Pathway of Programmed Cell Death

Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis.[33][34][35][36] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[1] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[33][34][35][37]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A Cellular Stress (e.g., DNA Damage) B Activation of Bax/Bak A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E J Caspase-3 Activation (Executioner Caspase) E->J F Death Ligand Binding (e.g., FasL, TNF) G Death Receptor Activation F->G H DISC Formation G->H I Caspase-8 Activation H->I I->J K Apoptosis J->K

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell proliferation due to a deregulated cell cycle.[38][39] The cell cycle is controlled by a series of checkpoints that are regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[38][40] Many anticancer agents function by inducing cell cycle arrest at the G1/S or G2/M checkpoints, thereby preventing cancer cells from dividing.[40][41][42]

Further studies, such as flow cytometry analysis of the cell cycle and western blotting for key apoptotic and cell cycle regulatory proteins, would be necessary to elucidate the precise mechanism of action of the most potent compound, QN-3.

Conclusion

This guide has provided a comparative overview of three fundamental cytotoxicity assays for the initial screening of novel compounds synthesized from this compound. The MTT and SRB assays are robust methods for assessing cell viability and proliferation, while the LDH assay offers specific insights into membrane integrity and necrotic cell death. A multi-assay approach, as demonstrated with our hypothetical data, can provide a more comprehensive understanding of a compound's cytotoxic profile. The identification of a potent lead compound, such as QN-3, paves the way for more detailed mechanistic studies to unravel its mode of action and further validate its potential as a novel anticancer agent.

References

A Comparative Guide to the Efficacy of Synthetic Routes for 2-Chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 2-Chloro-8-nitroquinoline serves as a critical intermediate, demanding efficient and reliable synthetic strategies. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this target molecule, grounded in experimental data and mechanistic insights to inform your research and development endeavors.

Introduction to this compound and its Synthetic Challenges

This compound is a key building block in organic synthesis, primarily owing to the reactivity of the chloro and nitro substituents on the quinoline core. The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the nitro group at the 8-position can be reduced to an amino group, providing another site for chemical modification. The strategic placement of these functionalities makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.

The primary challenge in synthesizing this compound lies in achieving regioselective substitution on the quinoline ring. Direct chlorination and nitration of the parent quinoline molecule often lead to a mixture of isomers, necessitating tedious and often inefficient purification steps. Therefore, the development of synthetic routes that offer precise control over the placement of these substituents is of paramount importance. This guide will focus on two of the most practical and historically significant approaches: a two-step synthesis via a hydroxyquinoline intermediate and a multi-step approach involving the Vilsmeier-Haack reaction.

Route 1: Two-Step Synthesis via 2-Hydroxy-8-nitroquinoline Intermediate

This widely employed strategy involves two key transformations: the synthesis of the quinoline core with the desired hydroxyl and nitro functionalities, followed by a chlorination step to introduce the chloro group at the 2-position.

Step 1: Synthesis of 2-Hydroxy-8-nitroquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In the context of 2-hydroxy-8-nitroquinoline synthesis, a plausible approach involves the reaction of a suitably substituted aminophenol with an α,β-unsaturated aldehyde or its precursor. A variation of this method, starting from o-aminophenol and crotonaldehyde, has been shown to produce 2-methyl-8-hydroxyquinoline in high yield, demonstrating the robustness of this approach for constructing the hydroxyquinoline core.[3]

  • Michael Addition: The amino group of the aminonitrophenol precursor undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.

Caption: General workflow for the Doebner-von Miller synthesis of a hydroxyquinoline.

Step 2: Chlorination of 2-Hydroxy-8-nitroquinoline

The conversion of the 2-hydroxyquinoline (or its tautomeric 2-quinolone form) to 2-chloroquinoline is a standard transformation in heterocyclic chemistry. Several chlorinating agents can be employed for this purpose, with phosphoryl chloride (POCl₃) being one of the most common and effective.

Experimental Protocol: Chlorination using Phosphoryl Chloride (POCl₃)

A general and effective method for the chlorination of 2-hydroxyquinolines involves heating with excess phosphoryl chloride.[4] The addition of a tertiary amine base, such as pyridine, can facilitate the reaction.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-8-nitroquinoline (1.0 eq) in an excess of phosphoryl chloride (POCl₃, typically 5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

This method is generally high-yielding, often exceeding 80-90%, and is scalable for larger preparations.[4]

Caption: Chlorination of 2-hydroxy-8-nitroquinoline using POCl₃.

Route 2: Vilsmeier-Haack Approach for 2-Chloro-3-formyl-8-nitroquinoline

The Vilsmeier-Haack reaction provides an alternative route to substituted quinolines, often yielding 2-chloro-3-formylquinoline derivatives.[5][6] This reaction typically involves the treatment of an acetanilide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A study on the synthesis of substituted quinolines using the Vilsmeier-Haack reagent reported the preparation of 2-chloro-3-formyl-8-nitroquinoline with a yield of 65%.[5]

Experimental Protocol: Vilsmeier-Haack Synthesis [5]

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the corresponding 8-nitroacetanilide.

  • Reaction Conditions: Heat the reaction mixture, typically to reflux, for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base to precipitate the product. The solid is then collected by filtration, washed, and dried.

This method directly furnishes a quinoline with a chloro group at the 2-position. However, it also introduces a formyl group at the 3-position, which may or may not be desired for subsequent synthetic steps.

Caption: Synthesis of 2-chloro-3-formyl-8-nitroquinoline via the Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Two-Step SynthesisRoute 2: Vilsmeier-Haack Approach
Starting Materials Substituted aminophenol, α,β-unsaturated carbonyl8-Nitroacetanilide, POCl₃, DMF
Number of Steps TwoOne (for the quinoline core)
Key Intermediates 2-Hydroxy-8-nitroquinolineNone
Regioselectivity Generally good, controlled by starting materialsGood, directs to 2-chloro-3-formyl substitution
Reported Yield High (chlorination step often >80-90%)[4]Moderate (65% for 2-chloro-3-formyl-8-nitroquinoline)[5]
Product Functionality This compound2-Chloro-3-formyl-8-nitroquinoline
Scalability Generally goodCan be suitable for large-scale preparations[4]
Reaction Conditions Can involve high temperatures and strong acids/basesInvolves reactive and corrosive reagents (POCl₃)

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound or its closely related derivatives. The choice of the most suitable method will depend on the specific requirements of the synthesis, including the desired final product, available starting materials, and scalability.

Route 1 (Two-Step Synthesis) is highly recommended for its generally high yields and the clean conversion of the hydroxyquinoline intermediate to the desired chloro-derivative. The Doebner-von Miller reaction for the synthesis of the quinoline core is a classic and robust method, and the subsequent chlorination with POCl₃ is a reliable and well-established procedure. This route provides direct access to this compound without additional functional groups.

Route 2 (Vilsmeier-Haack Approach) offers a more direct, one-pot synthesis of a functionalized quinoline from a readily available acetanilide. However, it yields a product with an additional formyl group at the 3-position. This may be advantageous if further modification at this position is desired, but it represents an extra synthetic step if the unsubstituted 3-position is required. The reported yield of 65% is also lower than what is typically achieved in the chlorination step of Route 1.

For researchers seeking a straightforward and high-yielding synthesis of this compound, the two-step approach via the 2-hydroxy-8-nitroquinoline intermediate is the more efficacious and recommended pathway.

References

A Comparative Guide to the Electrochemical Properties of 2-Chloro-8-nitroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of 2-Chloro-8-nitroquinoline and its structural analogs. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of how molecular structure influences redox behavior within this class of compounds, supported by available experimental data and established electrochemical principles.

Introduction: The Significance of Electrochemical Properties in Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The electrochemical properties of these molecules are of paramount importance as they can dictate their mechanism of action, metabolic fate, and potential for inducing oxidative stress. For nitroaromatic compounds like this compound, the reduction of the nitro group is often a critical activation step for their biological activity. Understanding the redox potentials and electrochemical behavior of these compounds is therefore crucial for rational drug design and development.

Deciphering Electrochemical Behavior: The Power of Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox properties of chemical compounds. It provides valuable information about the reduction and oxidation potentials of a species and the stability of the resulting redox states.

Experimental Workflow: A Step-by-Step Protocol for Cyclic Voltammetry of Nitroaromatic Compounds

The following protocol outlines a standard procedure for conducting cyclic voltammetry on nitroaromatic compounds in a non-aqueous solvent, such as acetonitrile or dimethylformamide (DMF).

A. Preparation of the Electrochemical Cell:

  • Working Electrode: A glassy carbon electrode is commonly used. It should be polished to a mirror finish with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

  • Reference Electrode: A non-aqueous Ag/Ag+ reference electrode is suitable for measurements in organic solvents.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Electrolyte Solution: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in the chosen anhydrous solvent is prepared. The supporting electrolyte is crucial to minimize solution resistance and ensure that the current is primarily due to the analyte's redox reaction.

  • Analyte Solution: The compound of interest is dissolved in the electrolyte solution at a concentration typically in the range of 1-5 mM.

  • Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

B. Data Acquisition:

  • The three electrodes are immersed in the deoxygenated analyte solution within the electrochemical cell.

  • The potentiostat is programmed to scan the potential from an initial value where no reaction occurs towards a more negative potential to initiate reduction.

  • The potential is then swept back to the initial potential, completing one cycle.

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

G cluster_prep Cell Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Polish Working Electrode B Prepare Electrolyte & Analyte Solution A->B C Assemble 3-Electrode Cell B->C D Deoxygenate with Inert Gas C->D E Immerse Electrodes F Apply Potential Sweep (Potentiostat) E->F G Measure Current vs. Potential F->G H Generate Cyclic Voltammogram G->H I Determine Peak Potentials (Epc, Epa) G->I K Analyze Peak Currents (ipc, ipa) G->K J Calculate Half-Wave Potential (E1/2) I->J

Electrochemical Properties of this compound: A Predictive Analysis

As previously mentioned, specific experimental cyclic voltammetry data for this compound is not readily found in the surveyed scientific literature. However, we can predict its electrochemical behavior based on the influence of its substituents on the quinoline ring.

The quinoline nucleus itself is electrochemically active and can be reduced at negative potentials. The presence of two strong electron-withdrawing groups, the chloro group at the 2-position and the nitro group at the 8-position, is expected to significantly influence the electrochemical properties of the molecule.

  • Nitro Group Reduction: The primary electrochemical event for this compound is anticipated to be the reduction of the nitro group. In aprotic solvents, this reduction typically occurs in a one-electron, reversible step to form a nitro radical anion. This process is often followed by a second, irreversible reduction at a more negative potential. The electron-withdrawing nature of the chloro group and the quinoline ring will facilitate this reduction, making the reduction potential of the nitro group in this compound less negative (i.e., easier to reduce) than that of nitrobenzene.

  • Chloro Group Influence: The chlorine atom at the 2-position, being an electronegative atom, will exert an inductive electron-withdrawing effect. This will further facilitate the reduction of the nitro group, shifting its reduction potential to more positive values compared to 8-nitroquinoline.

  • Quinoline Ring Reduction: The reduction of the quinoline ring itself is expected to occur at a much more negative potential than the reduction of the nitro group.

Comparative Analysis with Structural Analogs

To contextualize the predicted electrochemical properties of this compound, it is instructive to compare it with its structural analogs for which experimental data is available.

CompoundStructureKey SubstituentsFirst Reduction Potential (Epc) vs. Ag/AgClReference
8-Nitroquinoline Quinoline with a nitro group at the 8-position-NO₂ at C8Data not explicitly found in searches, but expected to be more negative than this compound.N/A
8-Hydroxyquinoline Quinoline with a hydroxyl group at the 8-position-OH at C8Oxidation peak observed, not reduction in the typical potential window for nitro group reduction.[2][3][4]
Quinoline The parent heterocyclic compoundNoneMore negative reduction potential than nitro-substituted quinolines.[5]

Table 1: Comparison of Electrochemical Properties of this compound and its Analogs. (Note: Specific reduction potential for 8-Nitroquinoline was not found in the provided search results, the entry reflects expected behavior).

The Effect of the Nitro Group Position

The position of the nitro group on the quinoline ring significantly impacts the reduction potential. While specific data for all isomers is not available, studies on various nitroquinoline derivatives have shown that the electronic environment of the nitro group, influenced by the nitrogen atom of the quinoline ring and other substituents, plays a crucial role.

The Influence of the Substituent at the 2-Position

Replacing the chloro group at the 2-position with other functionalities would predictably alter the electrochemical properties:

  • 2-Hydroxy-8-nitroquinoline: The hydroxyl group is generally considered an electron-donating group through resonance, which would make the reduction of the nitro group more difficult (a more negative reduction potential) compared to this compound.

  • 2-Methyl-8-nitroquinoline: The methyl group is a weak electron-donating group, which would also lead to a slightly more negative reduction potential for the nitro group compared to the chloro-substituted analog.

  • 2-Amino-8-nitroquinoline: The amino group is a strong electron-donating group, which would significantly shift the reduction potential of the nitro group to more negative values.

G cluster_structure Molecular Structure cluster_properties Electrochemical Properties This compound This compound Redox Potential Redox Potential This compound->Redox Potential Influences Analogs Analogs Analogs->Redox Potential Influences Electron Transfer Kinetics Electron Transfer Kinetics Redox Potential->Electron Transfer Kinetics Stability of Redox Species Stability of Redox Species Redox Potential->Stability of Redox Species

Structure-Activity Relationship: The "Why" Behind the Data

The observed and predicted trends in the electrochemical properties of these quinoline derivatives can be rationalized by considering the electronic effects of the substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing. They decrease the electron density on the quinoline ring system, making it more susceptible to reduction. This results in a less negative (more positive) reduction potential. The strong electron-withdrawing nature of the nitro group is the primary driver for the initial reduction event in these molecules. The additional presence of a chloro group, as in this compound, further enhances this effect.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methyl (-CH₃), and amino (-NH₂) groups are electron-donating. They increase the electron density on the quinoline ring, making it more difficult to reduce. Consequently, the reduction potential becomes more negative.

The interplay of these electronic effects, along with steric factors, governs the precise redox potential of each analog. This understanding is fundamental for medicinal chemists aiming to fine-tune the electronic properties of drug candidates to optimize their biological activity and metabolic stability.

Conclusion

This guide has provided a comparative analysis of the electrochemical properties of this compound and its analogs. While direct experimental data for the target compound remains elusive in the surveyed literature, a predictive understanding of its behavior can be formulated based on established electrochemical principles and data from related structures. The primary electrochemical event is the reduction of the 8-nitro group, which is facilitated by the electron-withdrawing nature of both the nitro group itself and the 2-chloro substituent.

Comparative analysis with analogs highlights the significant influence of the nature and position of substituents on the quinoline ring on the redox potentials. This structure-activity relationship is a critical consideration for the rational design of novel quinoline-based therapeutic agents. Further experimental studies on this compound are warranted to validate these predictions and provide a more complete picture of its electrochemical profile.

References

A Comparative Guide to the Anti-proliferative Activity of 2-Chloro-8-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anti-proliferative activity of 2-Chloro-8-nitroquinoline derivatives, a promising class of heterocyclic compounds in oncology research. We will objectively analyze their performance against alternative compounds, supported by experimental data, and delve into the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these novel agents in their work.

Introduction: The Quinoline Scaffold in Cancer Therapy

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including significant anticancer properties.[2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity.[4] Quinoline-based compounds exert their anti-proliferative effects through diverse mechanisms, such as inhibiting key enzymes like topoisomerases and tyrosine kinases, inducing apoptosis and cell cycle arrest, disrupting cell migration, and inhibiting angiogenesis.[2][5][6]

The strategic introduction of specific substituents, such as chloro and nitro groups, onto the quinoline core can dramatically influence the molecule's physicochemical properties and biological efficacy. The electron-withdrawing nature of the chloro and nitro groups can modulate the electronic distribution of the aromatic system, potentially enhancing interactions with biological targets. Specifically, the nitro group can participate in bioreductive activation under hypoxic conditions found in solid tumors and can contribute to the generation of reactive oxygen species (ROS), a mechanism known to induce cancer cell death.[7][8] This guide focuses on this compound derivatives, exploring their potential as potent and selective anti-proliferative agents.

Comparative Analysis of Anti-proliferative Activity

To evaluate the efficacy of novel compounds, their anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.

While extensive comparative data on a wide range of this compound derivatives is still emerging, recent studies on closely related structures provide a strong benchmark for their potential. For instance, a novel series of acyl hydrazones derived from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde has been synthesized and evaluated.[9] The data presented below compares a representative compound from this class to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), to contextualize its potency.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
4-Chloro-8-nitro-1,2-dihydroquinoline Acylhydrazone Derivative (Compound 7)HeLa (Cervical)MTT Assay18.8[9][10]5-Fluorouracil~25-35
This compound Derivative A (Hypothetical)MCF-7 (Breast)SRB AssayData PendingDoxorubicin~0.5-1.5
This compound Derivative B (Hypothetical)A549 (Lung)MTT AssayData PendingCisplatin~5-10*

*Note: IC50 values for reference compounds are approximate and can vary based on specific experimental conditions and cell line passage number. The data for the acylhydrazone derivative provides a strong indication of the potential efficacy within this structural class.

Elucidating the Mechanism of Action

The anti-proliferative effects of chloro-nitroquinoline derivatives are believed to be multifactorial, targeting several key pathways essential for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death. Studies on related 4-chloro-8-nitroquinoline derivatives confirm that they induce apoptosis at their IC50 concentrations.[9][10] This process can be initiated through two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases that execute cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 ROS ROS Generation (Nitroquinoline-induced) Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Derivative Compound->DeathReceptor Compound->ROS

Caption: Proposed apoptotic pathways induced by this compound derivatives.

Generation of Reactive Oxygen Species (ROS)

The nitro-aromatic structure is a key feature that can induce significant oxidative stress within cancer cells. Structurally related compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have been shown to increase the generation of intracellular ROS.[7][11] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.

Inhibition of Kinase Signaling

The quinoline scaffold is a known inhibitor of various protein kinases that are critical for cancer cell proliferation and survival.[5][6] Pathways such as the PI3K/Akt/mTOR cascade are frequently dysregulated in cancer and represent prime targets for therapeutic intervention.[1] this compound derivatives may exert their effects by binding to the ATP-binding pocket of these kinases, disrupting downstream signaling required for cell growth and division.

Experimental Protocols: A Validated Approach

The following sections provide detailed, self-validating protocols for the synthesis and anti-proliferative screening of these compounds. The causality behind each step is explained to ensure technical accuracy and reproducibility.

General Synthesis Workflow

The synthesis of this compound derivatives typically involves a multi-step process starting from appropriately substituted anilines. The core quinoline ring is constructed, followed by sequential nitration and chlorination reactions. The diagram below illustrates a conceptual workflow.

Synthesis_Workflow Start Substituted Aniline Cyclization Ring Cyclization (e.g., Skraup synthesis) Start->Cyclization Quinoline Quinoline Core Cyclization->Quinoline Nitration Nitration (HNO3/H2SO4) Quinoline->Nitration Nitroquinoline 8-Nitroquinoline Nitration->Nitroquinoline Chlorination Chlorination (e.g., POCl3) Nitroquinoline->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: In Vitro Anti-proliferative MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of This compound derivatives. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT reagent (0.5 mg/mL final conc.) to each well. C->D E 5. Formazan Formation Incubate for 2-4h. Viable cells convert yellow MTT to purple formazan. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HeLa, MCF-7). Ensure cell viability is >95% using Trypan Blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: A 24h pre-incubation period allows cells to adhere and resume normal logarithmic growth before drug exposure.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound derivative in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

    • Rationale: A wide concentration range is necessary to determine the dose-response curve and accurately calculate the IC50 value.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Rationale: This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT tetrazolium salt into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.

    • Rationale: The formazan product is insoluble and must be fully dissolved to allow for accurate spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anti-proliferative agents. The available data on structurally related compounds indicate potent activity against cancer cell lines, likely mediated through the induction of apoptosis and the generation of oxidative stress.[7][9] The experimental protocols detailed in this guide provide a robust foundation for the systematic screening and evaluation of new derivatives.

Future work should focus on synthesizing a broader library of this compound derivatives to establish a comprehensive Structure-Activity Relationship (SAR). Further investigation is also required to precisely identify the specific kinase targets and to validate the proposed mechanisms of action in vivo. This strategic approach will be crucial for advancing these promising compounds from the laboratory bench to potential clinical applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.